1-Bromo-3-butoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-butoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKAEIPFYHIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651333 | |
| Record name | 1-Bromo-3-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-57-7 | |
| Record name | 1-Bromo-3-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3-butoxybenzene
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of 1-Bromo-3-butoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to ensure scientific integrity and practical application. The guide covers chemical identity, detailed physical properties, safety and handling protocols, and a logical workflow for analytical characterization. By explaining the causality behind experimental choices and grounding all information in verifiable references, this paper serves as a reliable resource for laboratory use.
Chemical Identity and Structure
1-Bromo-3-butoxybenzene, a substituted aromatic ether, is a valuable intermediate in organic synthesis. Its precise identification is paramount for regulatory compliance, safety, and the reproducibility of experimental results.
-
IUPAC Name: 1-bromo-3-butoxybenzene[1]
-
CAS Number: 165800-57-7[1]
-
Molecular Formula: C₁₀H₁₃BrO[1]
-
Molecular Weight: 229.11 g/mol [1]
-
Canonical SMILES: CCCCOC1=CC(=CC=C1)Br[1]
-
InChI Key: ATFKAEIPFYHIRS-UHFFFAOYSA-N[1]
The structure consists of a benzene ring substituted with a bromine atom and a butoxy group at the meta (1,3) positions. The ether linkage and the halogen atom are key functional groups that dictate the compound's reactivity and physical behavior. The butoxy group, with its flexible four-carbon chain, influences solubility and steric interactions, while the bromine atom provides a site for various coupling reactions and other chemical transformations.
Physical and Chemical Properties
The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For 1-Bromo-3-butoxybenzene, the combination of a polar C-Br bond, a polar C-O ether linkage, and a nonpolar hydrocarbon chain results in a unique set of characteristics. A summary of its key computed and experimental physical properties is presented below.
Table 1: Summary of Physical Properties
| Property | Value | Source |
| Molecular Weight | 229.11 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₁₃BrO | PubChem[1] |
| XLogP3 | 4.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
-
XLogP3: The value of 4.1 indicates a high degree of lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents. This is a critical parameter in drug development for predicting membrane permeability and in designing extraction and purification protocols.
-
Hydrogen Bonding: With one hydrogen bond acceptor (the oxygen atom) and no donors, 1-Bromo-3-butoxybenzene can only accept hydrogen bonds from protic solvents. This limits its interaction with and solubility in solvents like water.
-
Rotatable Bonds: The four rotatable bonds in the butoxy chain grant the molecule significant conformational flexibility.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. While specific, detailed toxicological data for 1-Bromo-3-butoxybenzene is not extensively documented, guidelines can be established based on its structural analogs and general chemical safety principles.
3.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Primary Hazards: Based on related compounds, assume the substance may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] Inhalation of vapors should also be avoided.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[4]
-
Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider additional protective clothing.[4]
-
3.2. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
3.3. Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Incompatible Materials: Avoid strong oxidizing agents, which could react with the ether linkage or the aromatic ring.
-
Stability: The compound is expected to be stable under normal storage conditions.
Analytical Characterization Workflow
Ensuring the identity and purity of a chemical like 1-Bromo-3-butoxybenzene is a foundational step in any research application. A multi-technique approach provides a self-validating system for quality control. The following workflow outlines a logical sequence for characterization.
Caption: Logical workflow for the analytical characterization of 1-Bromo-3-butoxybenzene.
4.1. Step-by-Step Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: The retention time of the major peak confirms the compound's volatility, while the area percentage provides its purity. The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the bromine isotope (⁷⁹Br/⁸¹Br), confirming the elemental composition.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.
-
Expected Signals:
-
Aromatic protons (4H) will appear as complex multiplets in the δ 6.8-7.2 ppm range.
-
The methylene group attached to the ether oxygen (-O-CH₂ -) will be a triplet around δ 3.9 ppm.
-
The other two methylene groups of the butyl chain will appear as multiplets between δ 1.5-1.8 ppm.
-
The terminal methyl group (-CH₃ ) will be a triplet around δ 0.9 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Signals: Six distinct aromatic carbon signals (one attached to bromine, one to the oxygen, and four C-H carbons) and four aliphatic carbon signals corresponding to the butyl chain.
-
Protocol 3: Functional Group Verification by Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is likely a liquid or low-melting solid, a neat spectrum can be obtained using a thin film between two salt plates (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Analysis:
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O stretching (aryl ether): A strong, characteristic peak around 1250-1200 cm⁻¹.
-
C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.
-
Conclusion
This guide has detailed the essential physical properties, safety protocols, and analytical characterization methods for 1-Bromo-3-butoxybenzene. The data presented, including its molecular identifiers, lipophilicity, and lack of hydrogen bond donors, provides a solid foundation for its application in research and development. By following the structured analytical workflow, scientists can ensure the quality and integrity of this reagent, leading to more reliable and reproducible outcomes in complex synthetic and developmental projects.
References
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PubChem. (n.d.). 1-Bromo-3-phenylpropane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-butoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-isobutylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-4-butoxybenzene. Retrieved from a cached version of the Fisher Scientific SDS.
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Chemsrc. (n.d.). MSDS of 1-Bromo-4-butoxybenzene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Retrieved from [Link].
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ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene (7). Retrieved from [Link]
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Organic Spectroscopy International. (2015, July 5). 1-Bromo-3-phenylpropane. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). Retrieved from [Link].
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Chemsrc. (2025, September 2). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, butoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Stenutz. (n.d.). butoxybenzene. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 1-Bromo-3-phenylpropane. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Bromo-3-butoxybenzene: Synonyms, Identifiers, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-butoxybenzene is a halogenated aromatic ether that serves as a versatile chemical intermediate in organic synthesis. Its unique structural features, combining a reactive bromine atom and a flexible butoxy group on a benzene ring, make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, identifiers, physicochemical properties, and its role in synthetic applications, offering a critical resource for researchers and developers in the chemical and pharmaceutical industries.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of safe and effective research. 1-Bromo-3-butoxybenzene is known by several names and is registered under specific identifiers that ensure its unambiguous recognition in scientific literature and chemical databases.
Synonyms and IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-3-butoxybenzene .[1][2] This name clearly defines the substituents and their positions on the benzene ring. In addition to its formal IUPAC name, the compound is also referred to by several synonyms, which are frequently encountered in chemical catalogs and older literature. Understanding these alternative names is crucial for comprehensive literature searches.
Common synonyms include:
-
m-Butoxybromobenzene[3]
-
Benzene, 1-bromo-3-butoxy-[2]
-
1-bromo-3-butoxy-benzene[2]
-
1-Bromo-3-butyloxybenzene[2]
-
M-BUTOXYBROMOBENZENE[2]
Key Identifiers
For precise identification and to avoid confusion with its isomers (such as 1-bromo-2-butoxybenzene and 1-bromo-4-butoxybenzene), the following identifiers are essential:
| Identifier | Value | Source |
| CAS Number | 165800-57-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2] |
| Molecular Weight | 229.11 g/mol | [2][3] |
| InChI | 1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | [1] |
| InChIKey | ATFKAEIPFYHIRS-UHFFFAOYSA-N | [1] |
| SMILES | CCCCOC1=CC(=CC=C1)Br | [2] |
| PubChem CID | 28369542 | [2] |
Physicochemical Properties: A Blend of Computed and Inferred Data
| Property | Value (Computed) | Notes and Inferences |
| Boiling Point | Not available | Expected to be in the range of 240-260 °C at atmospheric pressure, based on the boiling points of similar brominated alkoxybenzenes. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature.[3] |
| Density | Not available | Estimated to be around 1.2-1.3 g/mL, typical for brominated aromatic compounds. |
| Solubility | Insoluble in water | Soluble in common organic solvents such as ethers, halogenated hydrocarbons, and aromatic solvents. |
| XLogP3 | 4.1 | [2] |
Note: The absence of extensive experimental data underscores the need for careful characterization by researchers using this compound. It is highly recommended to perform analytical validation (e.g., NMR, GC-MS) to confirm the identity and purity of the substance before use.
Synthesis and Reactivity
The synthesis of 1-Bromo-3-butoxybenzene can be approached through established organic chemistry reactions. The most logical and common method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.
Probable Synthetic Pathway
Caption: Williamson ether synthesis of 1-Bromo-3-butoxybenzene.
General Experimental Protocol (Illustrative)
-
Deprotonation: To a solution of 3-bromophenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), a base such as sodium hydride or potassium carbonate is added portion-wise at room temperature. The reaction mixture is stirred until the deprotonation is complete, forming the corresponding 3-bromophenoxide.
-
Alkylation: 1-Bromobutane is then added to the reaction mixture. The mixture is heated to a temperature appropriate for the chosen solvent (typically 60-100 °C) and stirred for several hours to facilitate the SN2 reaction.
-
Work-up and Purification: After the reaction is complete (as monitored by thin-layer chromatography), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1-Bromo-3-butoxybenzene.
Applications in Drug Discovery and Development
Halogenated organic molecules are of significant interest in medicinal chemistry due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Bromine, in particular, can act as a leaving group in cross-coupling reactions, enabling the construction of complex molecular scaffolds.
While specific blockbuster drugs directly containing the 1-bromo-3-butoxybenzene moiety are not publicly documented, its value lies in its potential as a key intermediate. The presence of the bromine atom at the meta-position to the butoxy group allows for regioselective functionalization, which is a critical aspect of drug design and optimization.
Potential Synthetic Utility
Caption: Potential cross-coupling reactions of 1-Bromo-3-butoxybenzene.
The butoxy group provides steric bulk and lipophilicity, which can influence the binding of a molecule to its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom can be readily converted into other functional groups through various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To form carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups.
-
Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.
These transformations are fundamental in modern drug discovery, allowing for the rapid generation of diverse chemical libraries for biological screening.[4]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 1-Bromo-3-butoxybenzene. While a specific, detailed safety data sheet (SDS) for this compound is not universally available, general guidelines for handling brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] In case of contact, rinse the affected area immediately with plenty of water. Do not ingest. If swallowed, seek immediate medical attention.
Conclusion
1-Bromo-3-butoxybenzene is a valuable, albeit not extensively characterized, chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its well-defined chemical identifiers ensure its accurate sourcing and use. While a comprehensive set of experimental physicochemical data is currently lacking in the public domain, its synthesis and reactivity can be reliably predicted based on established chemical principles. For researchers and developers, 1-Bromo-3-butoxybenzene represents a versatile building block for the creation of novel and complex molecular architectures. As with all chemical reagents, adherence to strict safety protocols is imperative for its handling and use in the laboratory.
References
-
Dakota, Inc. The Role of 1-Bromo-3-iodobenzene in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. 1-Bromo-3-butoxybenzene. [Link]
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Application Notes and Protocols for the Suzuki Cross-Coupling of 1-Bromo-3-butoxybenzene
Introduction: The Strategic Importance of 3-Butoxybiphenyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly for the synthesis of biaryl and substituted biphenyl compounds.[1][2] These structural motifs are prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a specific, yet highly relevant building block: 1-Bromo-3-butoxybenzene . The resulting 3-butoxybiphenyl core is of significant interest to drug development professionals. The butoxy group, a moderately electron-donating and lipophilic moiety, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The strategic placement of this group at the meta-position allows for nuanced structural modifications that can fine-tune the pharmacological profile of a lead compound.
As a Senior Application Scientist, this document is structured to provide not just a procedural blueprint, but a deep, mechanistic understanding of the Suzuki coupling as applied to this electron-rich substrate. We will explore the causality behind reagent selection, provide detailed, field-tested protocols, and offer insights into troubleshooting common challenges, ensuring that researchers can confidently and successfully incorporate this versatile building block into their synthetic programs.
Reaction Principle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The process can be dissected into three fundamental steps:
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 1-Bromo-3-butoxybenzene. This is often the rate-determining step of the reaction. The electron-donating nature of the butoxy group can make this step more challenging compared to electron-deficient aryl bromides, necessitating the use of electron-rich and bulky phosphine ligands to promote the reaction.[5]
-
Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., phenylboronic acid) to form a more nucleophilic boronate complex.[6] This complex then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base and solvent is critical for an efficient transmetalation.
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple, forming the desired 3-butoxybiphenyl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle. Bulky ligands on the palladium center often facilitate this final, bond-forming step.
Experimental Protocol: Synthesis of 3-Butoxy-1,1'-biphenyl
This protocol provides a robust starting point for the Suzuki cross-coupling of 1-Bromo-3-butoxybenzene with phenylboronic acid. Note that optimization may be necessary for different boronic acid partners.
Materials and Equipment
-
Reagents:
-
1-Bromo-3-butoxybenzene (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%) or SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-3-butoxybenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and finely ground potassium phosphate (2.0 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Catalyst and Solvent Addition:
-
In a separate, dry vial, weigh the Palladium(II) Acetate (0.02 eq.) and the phosphine ligand (e.g., PCy₃, 0.04 eq.).
-
Degas the required volume of toluene and water (e.g., a 4:1 toluene:water mixture) by bubbling Argon or Nitrogen through the solvents for at least 20 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand to the Schlenk flask, followed by the degassed solvent mixture via syringe.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be biphasic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-butoxy-1,1'-biphenyl.
-
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-rich aryl bromides like 1-Bromo-3-butoxybenzene. The butoxy group increases electron density on the aromatic ring, making the initial oxidative addition step more challenging. Therefore, catalyst systems employing electron-rich and bulky phosphine ligands are generally preferred.
Table 1: Representative Conditions for the Suzuki Coupling of 1-Bromo-3-butoxybenzene
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | 88 |
| 4-Formylphenylboronic Acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | 95 |
| 3-Thienylboronic Acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | THF/H₂O (3:1) | 80 | 14 | 85 |
Note: The yields presented are representative and based on literature precedents for similar electron-rich substrates. Actual yields may vary and should be optimized for each specific reaction.
Causality and Field-Proven Insights
-
Why Electron-Rich Ligands? The butoxy group donates electron density into the benzene ring, strengthening the C-Br bond and making it less susceptible to oxidative addition by the electron-rich Pd(0) center. Electron-rich phosphine ligands (like SPhos, P(t-Bu)₃, or other Buchwald-type ligands) increase the electron density on the palladium atom, which in turn promotes the cleavage of the C-Br bond.[5]
-
The Role of the Base: The base is not merely a spectator. It activates the boronic acid by forming a more nucleophilic 'ate' complex (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective, especially when weaker boronic acids are used.
-
Solvent System Selection: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is commonly employed. This system helps to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronate salts, facilitating the reaction at the interface.
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which can halt the catalytic cycle. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is critical for reproducibility and high yields.
Troubleshooting Workflow
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common issues.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 1-Bromo-3-butoxybenzene is a powerful and reliable method for synthesizing 3-butoxybiphenyl derivatives, which are valuable scaffolds in drug discovery and materials science. Success with this electron-rich substrate hinges on a solid understanding of the catalytic cycle and the rational selection of an appropriate catalyst system—typically one featuring a palladium source and a bulky, electron-rich phosphine ligand. The detailed protocol and troubleshooting guide provided herein offer researchers a comprehensive toolkit to effectively utilize this important reaction. As catalysis continues to evolve, the development of even more active and robust catalysts will further expand the utility of challenging substrates like 1-Bromo-3-butoxybenzene, enabling the synthesis of increasingly complex and functional molecules.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction of Aryl Chlorides. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 2001, 40(23), 4544-4568. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115 Course Notes. [Link]
- Google Patents.
-
Billingsley, K. L.; Buchwald, S. L. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Angewandte Chemie International Edition, 2008, 47(26), 4855-4858. [Link]
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Miyaura, N. Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49-97. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-3-butoxybenzene
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has profound implications in various scientific domains, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The resulting arylalkynes are pivotal structural motifs in numerous biologically active molecules and conjugated materials. This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of 1-bromo-3-butoxybenzene, a moderately reactive aryl bromide, with a terminal alkyne.
Mechanistic Insights: A Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves the following key steps:
-
Palladium(0) Formation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst.[1]
-
Oxidative Addition: The aryl bromide (1-bromo-3-butoxybenzene) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.
-
Copper Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1] This step is thought to increase the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium center, displacing the bromide and forming an alkynyl palladium(II) complex. This is often the rate-determining step of the reaction.[4]
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Sources
Application Notes and Protocols for 1-Bromo-3-butoxybenzene in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Bromo-3-butoxybenzene in Drug Design
1-Bromo-3-butoxybenzene is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry. The presence of the bromine atom at the meta-position to the butoxy group offers a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. The butoxy group, in turn, can influence the compound's lipophilicity and metabolic stability, potentially enhancing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1] The introduction of bromine into a drug candidate can lead to increased therapeutic activity and a longer duration of action.[1]
The strategic placement of the bromo and butoxy groups on the benzene ring allows for regioselective functionalization, making 1-Bromo-3-butoxybenzene a key starting material for the synthesis of a wide range of pharmaceutical intermediates, particularly those containing biphenyl or arylamine moieties. These structural motifs are prevalent in a multitude of therapeutic agents.
Chemical and Physical Properties of 1-Bromo-3-butoxybenzene:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | PubChem |
| Molecular Weight | 229.11 g/mol | PubChem |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Solubility | Insoluble in water | |
| CAS Number | 165800-57-7 | PubChem |
Core Applications in Pharmaceutical Synthesis: A Mechanistic Perspective
The synthetic utility of 1-Bromo-3-butoxybenzene primarily revolves around its participation in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent metal catalyst, typically palladium, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.[2] In this reaction, 1-Bromo-3-butoxybenzene can be coupled with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.
The key intermediate for this reaction, (3-butoxyphenyl)boronic acid, can be synthesized from 1-Bromo-3-butoxybenzene via a Grignard reaction followed by quenching with a trialkyl borate.
Workflow for the Synthesis of a 3-Butoxy-Biphenyl Intermediate:
Caption: Synthesis of an N-aryl amine derivative.
Detailed Experimental Protocols
The following protocols are provided as representative examples of how 1-Bromo-3-butoxybenzene can be utilized in key synthetic transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis of (3-Butoxyphenyl)boronic Acid
This protocol describes the formation of the Grignard reagent from 1-Bromo-3-butoxybenzene and its subsequent reaction with trimethyl borate to yield the corresponding boronic acid.
Materials and Equipment:
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (Argon or Nitrogen) supply.
-
Anhydrous tetrahydrofuran (THF)
-
Magnesium turnings
-
1-Bromo-3-butoxybenzene
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, place magnesium turnings (1.2 eq.) in the flame-dried three-necked flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-Bromo-3-butoxybenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the 1-Bromo-3-butoxybenzene solution to the magnesium suspension and gently warm to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and disappearance of the iodine color), add the remaining 1-Bromo-3-butoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Work-up:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M hydrochloric acid at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude (3-butoxyphenyl)boronic acid, which can be purified by recrystallization or column chromatography.
-
Quantitative Data (Representative):
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR) | >95% |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 3-Butoxy-biphenyl Derivative
This protocol outlines a general procedure for the palladium-catalyzed coupling of (3-butoxyphenyl)boronic acid with an aryl bromide.
Materials and Equipment:
-
Schlenk flask, reflux condenser, magnetic stirrer, and inert gas supply.
-
(3-Butoxyphenyl)boronic acid (from Protocol 1)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add (3-butoxyphenyl)boronic acid (1.2 eq.), the aryl bromide (1.0 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
Safety and Handling
1-Bromo-3-butoxybenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3]All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Bromo-3-butoxybenzene is a highly valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its ability to readily participate in key C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it an essential tool for medicinal chemists. The protocols provided herein offer a starting point for the efficient utilization of this building block in the development of novel therapeutic agents. As with all chemical syntheses, careful optimization and adherence to safety protocols are paramount for successful and reproducible results.
References
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved January 25, 2026, from [Link]
-
Pharmaceutical syntheses featuring the Grignard reaction. (n.d.). Retrieved January 25, 2026, from [Link]
- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. (n.d.). Google Patents.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2015). Molecules, 20(7), 12659–12705. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). Retrieved January 25, 2026, from [Link]
- SAFETY DATA SHEET - 1-Bromo-4-butoxybenzene. (2023, August 23). Fisher Scientific.
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules, 25(23), 5698. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18435–18491. [Link]
- EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Retrieved January 25, 2026, from [Link]
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 527–562. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 25, 2026, from [Link]
-
Natural product-informed exploration of chemical space to enable bioactive molecular discovery. (2020). MedChemComm, 11(10), 1637–1648. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18435–18491. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Tetrahedron Letters, 61(49), 152579. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
- US 2006/0264680 A1 - NOVEL 1-BROMO-4-(4-BROMOPHENOXY)-2-PENTADECYL BENZENE AND PREPARATION THEREOF. (n.d.). Google Patents.
-
The design and synthesis of substituted biphenyl libraries. (1996). Bioorganic & Medicinal Chemistry, 4(5), 659–666. [Link]
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science, 93(3), 228-244.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2012). Asian Journal of Chemistry, 24(3), 1041-1044.
-
US-2005119239-A1 - Pharmaceutical composition consisting of a beta-3-adrenoceptor agonist and an active substance which influences prostaglandin metabolism. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Natural product-inspired strategies towards the discovery of novel bioactive molecules. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 55. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18055–18065. [Link]
-
Bioactive Molecules Stream. (2020, June 5). YouTube. Retrieved January 25, 2026, from [Link]
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- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Butoxy Chain on Aromatic Rings
Abstract
The butoxy group is a common substituent in pharmacologically active compounds and advanced materials, offering a balance of lipophilicity and conformational flexibility. The ability to selectively modify the C-H bonds within the n-butoxy chain—a process known as late-stage functionalization—provides a powerful tool for rapidly diversifying molecular scaffolds, fine-tuning physicochemical properties, and exploring structure-activity relationships (SAR).[1][2] This guide provides a comprehensive overview of the primary strategies for functionalizing the butoxy chain on an aromatic ring, focusing on benzylic (α), internal (β/γ), and terminal (δ) positions. We present detailed, field-proven protocols for key transformations, explain the causality behind experimental choices, and offer insights into managing competing pathways such as ether cleavage.
Introduction: The Strategic Value of Butoxy Chain Functionalization
Aromatic compounds bearing alkoxy chains are ubiquitous in medicinal chemistry and materials science. The n-butoxy group, in particular, is frequently incorporated to enhance membrane permeability and modulate protein-ligand interactions. Traditionally, derivatization of such molecules has focused on modifying the aromatic ring itself. However, the direct, selective functionalization of the aliphatic butoxy chain has emerged as a more nuanced and powerful strategy.[3][4][5]
This approach, often termed C-H functionalization, circumvents the need for lengthy de novo synthesis by modifying existing molecular frameworks.[6] The primary challenge lies in overcoming the inherent inertness of sp³ C-H bonds and achieving high regioselectivity among the chemically similar methylene and methyl groups of the butoxy chain. This document details modern catalytic and photocatalytic methods that address this challenge, enabling researchers to unlock new chemical space.
Core Concepts: Navigating Regioselectivity in the Butoxy Chain
The n-butoxy chain presents four distinct positions for functionalization: α (benzylic), β, γ, and δ (terminal). The reactivity of the C-H bonds at these positions varies significantly, dictating the strategic approach.
-
α-Position (Benzylic): The C-H bonds at the benzylic position are the most activated due to their proximity to the electron-rich aromatic ring and the ether oxygen. They can be stabilized by resonance upon radical formation or hydride abstraction, making this position the most common target for oxidation and cross-coupling reactions.[7][8][9]
-
δ-Position (Terminal): The primary C-H bonds of the terminal methyl group are sterically accessible but electronically deactivated. Their selective functionalization is highly sought after for introducing polar groups or extending the carbon skeleton but represents a significant synthetic challenge.[10]
-
β/γ-Positions (Internal): The internal methylene C-H bonds are the least reactive and most difficult to differentiate from one another. Selective functionalization at these sites often relies on sophisticated catalyst-directing effects or enzymatic systems.
The following diagram illustrates the primary strategies for targeting these positions.
Figure 1: Strategic overview of functionalization sites on a butoxyarene.
Benzylic (α-Position) Functionalization: Oxidation to Aryl Ketones
The benzylic position is readily oxidized to a carbonyl group, transforming a butoxyarene into a valuable γ-aryloxy-butyrophenone derivative. This transformation is prized for its ability to introduce a versatile synthetic handle for further derivatization. While strong oxidants like KMnO₄ can achieve this, they often suffer from poor functional group tolerance.[7][11] Modern catalytic systems, such as those based on manganese, offer high chemoselectivity under mild conditions.[8]
Causality and Experimental Rationale
The protocol below utilizes a non-heme manganese catalyst that, in the presence of H₂O₂, generates a high-valent manganese-oxo species. This potent oxidant selectively abstracts a hydrogen atom from the activated benzylic position. The resulting benzylic radical is then rapidly oxidized to a ketone. The bipiperidine-based ligand is crucial; it modulates the catalyst's redox potential and steric environment, preventing over-oxidation and promoting selectivity for the benzylic C-H bonds over other sites.[8]
Protocol 3.1: Manganese-Catalyzed Benzylic Oxidation
Materials:
-
Butoxyarene Substrate (1.0 mmol)
-
Manganese Catalyst ₂ (or similar non-heme complex) (0.01 mmol, 1 mol%)
-
Acetic Acid (AcOH) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN), HPLC Grade (5 mL)
-
Hydrogen Peroxide (H₂O₂, 35 wt. % in H₂O) (3.0 mmol, 3.0 equiv)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous MgSO₄
-
Schlenk flask or oven-dried vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add the butoxyarene substrate (1.0 mmol), the manganese catalyst (1 mol%), and acetic acid (10 mol%).
-
Solvent Addition: Add acetonitrile (5 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Over a period of 30 minutes, add the hydrogen peroxide solution (3.0 equiv) dropwise via a syringe pump. Caution: H₂O₂ is a strong oxidant; addition should be slow to control any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to decompose any remaining peroxide. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired aryl ketone.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1 mol% | Balances reaction rate with cost-effectiveness. |
| Oxidant | H₂O₂ | "Green" oxidant with water as the only byproduct. |
| Additive | Acetic Acid | Acts as a co-catalyst to facilitate the catalytic cycle. |
| Solvent | Acetonitrile | Polar aprotic solvent that solubilizes reagents and is stable to oxidation. |
| Temperature | Room Temp. | Mild conditions enhance functional group tolerance. |
Terminal (δ-Position) and Distal Functionalization via Photocatalysis
Achieving functionalization at the unactivated terminal methyl group (δ-position) requires overcoming its inherent lack of reactivity. Organic photoredox catalysis has emerged as a powerful solution, enabling the introduction of various functional groups at positions distal to the activating aromatic ring.[12][13]
Mechanism and Rationale
This strategy often involves a radical-radical coupling mechanism. An organic photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. In one common pathway, the excited photocatalyst oxidizes the electron-rich butoxyarene to form a radical cation. This species can then be trapped by a nucleophile or undergo further reactions that lead to the formation of a cyclohexadienyl radical. This radical intermediate can then couple with another radical species generated in situ, leading to the functionalized product.[13] The regioselectivity is controlled by a combination of steric and electronic factors, often favoring the less hindered terminal position.
Figure 2: Generalized workflow for photocatalytic distal C-H functionalization.
Protocol 4.1: Photocatalytic Terminal Alkoxycarbonylation (Conceptual)
Note: This is a representative protocol based on established principles of organic photoredox catalysis.[13][14] Specific conditions (catalyst, solvent, radical precursor) must be optimized for the desired transformation.
Materials:
-
Butoxyarene Substrate (0.5 mmol)
-
Organic Photocatalyst (e.g., 4CzIPN, an acridinium salt) (1-5 mol%)
-
Alkoxycarbonyl Radical Precursor (e.g., an N-alkoxycarbonyloxy-phthalimide) (1.5-2.0 equiv)
-
Solvent (e.g., Dioxane, DMF, or CH₃CN) (0.1 M concentration)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., borosilicate vial) with stir bar
-
Visible light source (e.g., Blue LED lamp, Kessil lamp)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the butoxyarene substrate, photocatalyst, and radical precursor to the reaction vessel.
-
Solvent Addition: Add the degassed solvent via syringe. The solution should be thoroughly sparged with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Seal the vessel and place it in a photoreactor equipped with a cooling fan to maintain a constant temperature (typically 20-25 °C). Irradiate the stirred mixture with the visible light source.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take 12-48 hours.
-
Workup: Once complete, remove the vessel from the photoreactor and concentrate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent (e.g., DCM) and purify by flash column chromatography to isolate the terminally functionalized product.
Biocatalytic Functionalization: The Cytochrome P450 Approach
Nature's solution to inert C-H bond oxidation is often mediated by metalloenzymes, most notably Cytochrome P450 (P450) monooxygenases.[15] These enzymes are capable of hydroxylating unactivated C-H bonds with remarkable regio- and stereoselectivity, including those in alkoxy chains.[16][17]
Rationale and Advantages
The P450 catalytic cycle involves a highly reactive iron(IV)-oxo heme species (Compound I) that acts as the primary oxidant.[15] The substrate binds to the enzyme's active site, and its orientation is precisely controlled by the surrounding amino acid residues. This lock-and-key fit positions a specific C-H bond—often at the ω or ω-1 position (terminal or sub-terminal)—for oxidation.[17]
-
Advantages:
-
Unparalleled selectivity for specific C-H bonds.
-
Environmentally benign reactions performed in aqueous media under mild conditions.
-
Access to chiral products from prochiral substrates.
-
-
Challenges:
-
Requires specialized equipment (fermenters, incubators).
-
Often requires protein engineering to achieve desired activity and selectivity for non-natural substrates.
-
Cofactor (NAD(P)H) regeneration systems are necessary for whole-cell or in vitro setups.
-
While a detailed protocol is beyond the scope of this document, researchers interested in this approach should explore engineered P450 variants (e.g., from the P450-BM3 family) in whole-cell biotransformation systems.
A Critical Consideration: Ether Cleavage
A primary competing pathway in any reaction involving butoxyarenes is the cleavage of the aryl-ether C-O bond. This reaction is typically promoted by strong Brønsted or Lewis acids (e.g., HBr, HI, BBr₃, BCl₃).[18][19][20][21]
Mechanism: The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (butanol).[22] A nucleophile (e.g., Br⁻, I⁻) then attacks the benzylic carbon via an Sₙ2 mechanism or, in the case of tertiary ethers, an Sₙ1 mechanism, to yield a phenol and a butyl halide.[19][20]
Mitigation Strategies:
-
Avoid Strong Acids: Use reaction conditions that are neutral or basic whenever possible.
-
Lewis Acid Choice: If a Lewis acid is required, choose milder options or those less prone to promoting ether cleavage.
-
Temperature Control: Ether cleavage often requires elevated temperatures.[18] Running reactions at room temperature or below can minimize this side reaction.
Researchers must be vigilant in characterizing their products to ensure that the desired chain functionalization has occurred without unintended cleavage.
Conclusion
The functionalization of the butoxy chain on an aromatic ring is a versatile strategy for molecular diversification. By selecting the appropriate methodology, researchers can achieve selective modification at the activated benzylic position, the challenging terminal methyl group, or even internal methylene sites. Catalytic oxidation provides a robust route to benzylic ketones, while photoredox catalysis opens new avenues for distal C-H functionalization. For ultimate selectivity, biocatalysis with enzymes like Cytochrome P450 offers a powerful, albeit specialized, alternative. A thorough understanding of the underlying mechanisms and potential side reactions, particularly ether cleavage, is paramount to designing successful and reproducible synthetic protocols.
References
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D'Amato, E. M., & Phipps, R. J. (2021). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. Accounts of Chemical Research, 54(7), 1756–1770. Available at: [Link]
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Shul’pin, G. B., & Shul’pina, L. S. (2022). Selective ortho-C–H Activation in Arenes without Functional Groups. Journal of the American Chemical Society, 144(26), 11593–11597. Available at: [Link]
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Bartoli, G., et al. (2005). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 347(2-3), 363-368. Available at: [Link]
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Hossain, M. L., & Maji, B. (2020). Distal C–H functionalization of alkoxyarenes through organic photoredox-catalyzed radical–radical coupling. Chemical Science, 11(23), 5963-5969. Available at: [Link]
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Company, A., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 61(11), e202115668. Available at: [Link]
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Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. Available at: [Link]
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Wang, D., et al. (2020). Oxyfunctionalization of Benzylic C-H Bonds of Toluene Mediated by Covalently Anchored Co-Schiff Bases. Catalysts, 10(11), 1284. Available at: [Link]
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Ravelli, D., et al. (2016). Construction and Functionalization of Heteroarenes by Use of Photoredox Catalysis. Chemistry – A European Journal, 22(38), 13344-13359. Available at: [Link]
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Dupuy, S., et al. (2016). Terminal-Selective Functionalization of Alkyl Chains by Regioconvergent Cross-Coupling. Angewandte Chemie International Edition, 55(47), 14793-14797. Available at: [Link]
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Kakiuchi, F., & Murai, S. (2003). Catalytic Methods for C-H Bond Functionalization: Application in Organic Synthesis. Advanced Synthesis & Catalysis, 345(9-10), 1077-1101. Available at: [Link]
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Li, L., et al. (2022). Late-Stage Sequential Functionalization of Arenes and Drug Molecules to Access Biaryls and Azahelicenes. ResearchGate. Available at: [Link]
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Gacs, J., et al. (2023). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Journal of the American Chemical Society, 145(1), 229-237. Available at: [Link]
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Francke, R., & Le, C. (2023). Benzylic C–H arylation with dicyanoarenes via convergent paired electrolysis. Chemical Science, 14(2), 438-444. Available at: [Link]
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Maji, M., & Maiti, D. (2021). Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. Chemical Communications, 57(83), 10769-10784. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 1-Bromo-3-butoxybenzene in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of 1-Bromo-3-butoxybenzene
In the landscape of contemporary drug discovery, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. 1-Bromo-3-butoxybenzene emerges as a highly valuable and versatile building block. Its structure uniquely combines two key features that make it particularly amenable to the construction of complex molecular architectures: a reactive bromine atom, which serves as a linchpin for sophisticated cross-coupling reactions, and a butoxy group, which can modulate the physicochemical properties of the resulting compounds.
The strategic incorporation of a bromine atom into a drug candidate can significantly enhance its therapeutic profile. This "bromination" strategy has been shown to increase biological activity, improve metabolic stability, and prolong the duration of action.[1][2][3] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity at the target protein.[3] The butoxy chain, on the other hand, increases lipophilicity, which can improve membrane permeability and influence the pharmacokinetic profile of a molecule. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving 1-Bromo-3-butoxybenzene.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-butoxybenzene | PubChem[4] |
| Molecular Formula | C₁₀H₁₃BrO | PubChem[4] |
| Molecular Weight | 229.11 g/mol | PubChem[4] |
| CAS Number | 165800-57-7 | PubChem[4] |
| SMILES | CCCCOC1=CC(=CC=C1)Br | PubChem[4] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of 1-Bromo-3-butoxybenzene is its most powerful synthetic handle. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for their reliability and broad substrate scope. We will focus on two of the most impactful of these reactions: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals.[5][6] The reaction couples an organoboron species (like a boronic acid) with an organohalide. The use of 1-Bromo-3-butoxybenzene in this reaction allows for the direct attachment of various aryl or heteroaryl groups at the 3-position of the butoxybenzene core.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It initiates the cycle by oxidative addition into the C-Br bond.[7]
-
Ligand: Bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.
-
Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst degradation and ensure reproducibility.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of 1-Bromo-3-butoxybenzene
Materials:
-
1-Bromo-3-butoxybenzene
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3-butoxybenzene (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) followed by the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this area by providing a general and efficient method for coupling amines with aryl halides.[9][10] Using 1-Bromo-3-butoxybenzene, medicinal chemists can readily introduce a wide array of primary and secondary amines, including complex heterocyclic structures, to build novel drug candidates.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) often providing superior results by promoting the challenging reductive elimination step that forms the C-N bond.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required. Its role is to deprotonate the amine, forming the corresponding amide, which then participates in the catalytic cycle.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of 1-Bromo-3-butoxybenzene
Materials:
-
1-Bromo-3-butoxybenzene
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the base (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add 1-Bromo-3-butoxybenzene (1.0 mmol), the palladium precatalyst (0.01 mmol), and the ligand (0.02 mmol).
-
Solvent and Amine Addition: Add the anhydrous solvent (2 mL) followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the vial tightly and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.[12]
-
Workup: After completion, cool the reaction to room temperature and quench by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography to obtain the desired arylamine product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Strategic Diversification for Drug Discovery
The true power of 1-Bromo-3-butoxybenzene lies in its ability to serve as a launchpad for creating diverse libraries of compounds for biological screening. By applying the robust palladium-catalyzed reactions described above, a medicinal chemist can systematically explore the structure-activity relationship (SAR) of a given pharmacophore. The butoxy-substituted phenyl ring can act as a central scaffold, with new functionalities introduced via C-C and C-N bond formation.
Caption: Workflow for library diversification from 1-Bromo-3-butoxybenzene.
This systematic approach allows for the rapid generation of novel chemical entities. Derivatives of bromophenols and related structures have shown potential as antioxidant and anticancer agents, highlighting the therapeutic promise of scaffolds accessible from 1-Bromo-3-butoxybenzene.[13]
Conclusion and Future Outlook
1-Bromo-3-butoxybenzene is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its dual functionality—a reactive handle for cross-coupling and a property-modulating side chain—provides an efficient entry point to a vast and relevant chemical space. The protocols detailed herein, grounded in well-established and reliable methodologies, offer a practical guide for leveraging this versatile building block in the synthesis of next-generation therapeutics. As drug discovery continues to demand greater molecular complexity and "three-dimensionality," the importance of well-designed, functionalized aromatic scaffolds like 1-Bromo-3-butoxybenzene will only continue to grow.
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- Process for the preparation of 1-bromo-3,5-dichlorobenzene.
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- Buchwald-Hartwig Amin
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Application Notes and Protocols: Transition Metal-Catalyzed Reactions with Aryl Bromides
Introduction: The Art and Science of Bond-Making
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively and efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Transition metal catalysis has emerged as the definitive toolbox for this purpose, transforming what were once arduous multi-step sequences into elegant, single-step transformations. Aryl bromides serve as ideal substrates in this context; they represent a perfect balance of reactivity and stability, being more accessible and cost-effective than aryl iodides, yet more reactive than the often-recalcitrant aryl chlorides.
This guide provides an in-depth exploration of the most pivotal transition metal-catalyzed reactions involving aryl bromides. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the mechanisms, key parameters, and practical execution of these powerful synthetic methods. The protocols described herein are designed to be self-validating systems, grounded in authoritative literature to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.
The Palladium Nexus: Mastering Cross-Coupling Chemistry
Palladium is the undisputed workhorse of cross-coupling chemistry. Its ability to cycle between Pd(0) and Pd(II) oxidation states is the engine that drives the formation of countless chemical bonds. We will explore the cornerstones of palladium catalysis.
The Suzuki-Miyaura Coupling: Architecting Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, forming biaryl and vinyl-aryl structures that are ubiquitous in medicinal chemistry and organic electronics.
Mechanistic Rationale: The reaction proceeds through a well-understood catalytic cycle. The choice of ligand and base is critical; bulky, electron-rich phosphine ligands accelerate the key steps of oxidative addition and reductive elimination, while the base is essential for activating the boron species to facilitate transmetalation.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Field-Proven Protocol: Synthesis of 4-Acetylbiphenyl [2]
This protocol details the coupling of 4-bromoacetophenone with phenylboronic acid.
-
Reagents & Equipment:
-
Schlenk flask or resealable reaction tube, magnetic stir bar, condenser, nitrogen/argon line.
-
4-Bromoacetophenone (1.0 equiv).
-
Phenylboronic acid (1.1 - 1.5 equiv).
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%).
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos (2-6 mol%).
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Solvent: 1,4-Dioxane, Toluene, or aq. n-Propanol.
-
-
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, base, palladium catalyst, and ligand.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Data & Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poorly soluble base. | Use a fresh catalyst source; Ensure rigorous inert technique; Grind the base to a fine powder or switch to a more soluble one (e.g., K₃PO₄).[3] |
| Protodeboronation | Presence of water/protic sources; Base is too strong or reaction too hot. | Use anhydrous solvents; Consider a milder base (e.g., Na₂CO₃); Lower the reaction temperature. |
| Homocoupling (Ar-Ar) | Oxygen contamination leading to reductive elimination from Ar-Pd(II)-Ar intermediate. | Improve degassing of solvents and inert atmosphere protocol. |
The Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of N-aryl amines is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general and powerful method for coupling aryl bromides with a vast array of primary and secondary amines.
Mechanistic Rationale: The key to this reaction is the use of a strong, non-nucleophilic base to deprotonate the amine, allowing it to coordinate to the palladium center. The ligand architecture is even more critical here than in Suzuki couplings; specialized biaryl phosphine ligands developed by Buchwald and Hartwig are designed to promote the difficult C-N reductive elimination step.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Field-Proven Protocol: Synthesis of an N-Arylated Piperidine
-
Reagents & Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents.
-
Aryl Bromide (1.0 equiv).
-
Piperidine (1.2 equiv).
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst.
-
Buchwald Ligand (e.g., RuPhos, XPhos) (2.5-5 mol%).
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Anhydrous Toluene or 1,4-Dioxane.
-
-
Step-by-Step Procedure:
-
Setup (in a glovebox): Add the base (NaOtBu), palladium source, and ligand to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the aryl bromide and the solvent.
-
Initiation: Add the amine, seal the vial, and bring it out of the glovebox.
-
Reaction: Place the vial in a preheated heating block (80-110 °C) and stir. Monitor by LC-MS.
-
Workup: After completion, cool to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove baseline palladium salts.
-
Purification: Concentrate the filtrate and purify by column chromatography or crystallization.
-
The Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction forges a C-C bond between an aryl bromide and an alkene, providing a direct route to substituted olefins, such as stilbenes and cinnamates.[5]
Mechanistic Rationale: The cycle involves oxidative addition, followed by coordination of the alkene and a migratory insertion step. The final, and often regiochemistry-determining, step is β-hydride elimination, which typically proceeds to give the thermodynamically favored trans product. A base is required to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed.[5]
Caption: Workflow of the Heck-Mizoroki reaction.
Field-Proven Protocol: Synthesis of trans-Butyl Cinnamate [6]
-
Reagents & Equipment:
-
Round-bottom flask with condenser, magnetic stirrer, heating mantle.
-
Bromobenzene (1.0 equiv).
-
n-Butyl acrylate (1.5 equiv).
-
Pd(OAc)₂ (0.5-1 mol%).
-
Ligand: P(o-tolyl)₃ or an N-heterocyclic carbene (NHC) precursor (1-2 mol%).[7]
-
Base: Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[6]
-
Solvent: DMF or Acetonitrile.
-
-
Step-by-Step Procedure:
-
Charging the Flask: Combine the bromobenzene, palladium acetate, ligand, and base in the flask.
-
Solvent and Alkene: Add the solvent, followed by the n-butyl acrylate.
-
Reaction: Heat the mixture to reflux (typically 100-140 °C) with stirring. Higher temperatures are often required for Heck reactions compared to other couplings.[7][8]
-
Monitoring: Follow the disappearance of bromobenzene by GC or TLC.
-
Workup: Cool the reaction. Pour into water and extract with diethyl ether or ethyl acetate. The triethylammonium bromide salt formed is water-soluble.
-
Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the resulting oil by vacuum distillation or column chromatography.
-
The Sonogashira Coupling: Accessing Arylalkynes
This reaction provides a direct and efficient method for coupling terminal alkynes with aryl bromides, forming a C(sp²)-C(sp) bond. The resulting conjugated enyne and arylalkyne products are valuable in materials science and as synthetic intermediates.[9]
Mechanistic Rationale: The Sonogashira reaction is unique among the common palladium-catalyzed couplings as it typically employs a dual catalytic system. Palladium drives the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which undergoes transmetalation to the palladium center much more readily than the neutral alkyne.[9][10]
Field-Proven Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reagents & Equipment:
-
Schlenk flask with a nitrogen/argon inlet.
-
Aryl Bromide (1.0 equiv).
-
Terminal Alkyne (1.2 equiv).
-
PdCl₂(PPh₃)₂ (1-3 mol%).
-
Copper(I) Iodide (CuI) (2-5 mol%).
-
Base/Solvent: Triethylamine (Et₃N) or a mixture of Toluene and an amine base like Diisopropylamine (DIPA).
-
-
Step-by-Step Procedure:
-
Inert Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide, Pd catalyst, and CuI.
-
Solvent and Base: Add the solvent (if used) and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid (1-6 hours).
-
Workup: Once complete, filter the reaction mixture through Celite to remove catalyst residues and salts. Wash the filter cake with the reaction solvent or ether.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
-
Note on Copper-Free Sonogashira: To avoid the primary side reaction, homocoupling of the alkyne (Glaser coupling), copper-free conditions have been developed. These typically require a different palladium catalyst/ligand system and a stronger base, and may be run at higher temperatures.[11]
The Rise of Earth-Abundant Metals: Nickel and Copper
While palladium remains dominant, concerns over its cost and toxicity have driven the development of catalysts based on more earth-abundant first-row transition metals like nickel and copper.
Nickel Catalysis: A New Reactivity Paradigm
Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity, particularly in cross-electrophile couplings and reactions involving C(sp³) centers.[12][13][14] Nickel can readily engage in single-electron transfer (SET) pathways, opening up mechanistic possibilities not as easily accessed by palladium.
Key Application: Nickel-Catalyzed C(sp²)-C(sp³) Cross-Electrophile Coupling
This reaction couples two different electrophiles (e.g., an aryl bromide and an alkyl bromide) in the presence of a stoichiometric reductant (like Zinc or Manganese powder), a process not readily achieved with standard palladium cross-coupling.
Illustrative Protocol: Arylation of a Primary Alkyl Bromide [13]
-
Reagents & Equipment:
-
Glovebox is highly recommended.
-
Aryl Bromide (1.0 equiv).
-
Primary Alkyl Bromide (1.5 equiv).
-
NiI₂ or NiCl₂(glyme) (5 mol%).
-
Ligand: 4,4'-Dimethoxy-2,2'-bipyridine (5 mol%).
-
Reductant: Zinc dust (2.0 equiv).
-
Additive: NaI (25 mol%).
-
Solvent: Anhydrous DMPU or DMAc.
-
-
Step-by-Step Procedure:
-
Setup (in a glovebox): Charge a vial with the Ni catalyst, ligand, zinc dust, and NaI.
-
Reagent Addition: Add the solvent, followed by the aryl bromide and the alkyl bromide.
-
Reaction: Seal the vial and heat to 60 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction, dilute with ether, and carefully quench with 1 M HCl. Filter through Celite, separate the layers, and extract the aqueous phase with ether.
-
Purification: Combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
-
Copper Catalysis: Modernizing a Classic
Copper-catalyzed reactions, historically known as the Ullmann condensation, have seen a major renaissance. Modern ligand development has transformed these often harsh, high-temperature reactions into mild and highly versatile methods for C-N and C-O bond formation.[15][16][17][18]
Key Application: Copper-Catalyzed C-O Coupling
Field-Proven Protocol: O-Arylation of a Primary Alcohol [15]
-
Reagents & Equipment:
-
Screw-cap reaction tube.
-
Aryl Bromide (1.0 equiv).
-
Primary Alcohol (2.0 equiv).
-
Copper(I) Iodide (CuI) (5-10 mol%).
-
Ligand: 8-Hydroxyquinoline or 1,10-Phenanthroline (10-20 mol%).
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or Dioxane.
-
-
Step-by-Step Procedure:
-
Charge the Tube: Add the aryl bromide, alcohol, CuI, ligand, and base to the reaction tube.
-
Solvent and Sealing: Add the solvent, seal the tube tightly, and vortex briefly.
-
Reaction: Heat the mixture to 100-120 °C for 24 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
-
Comparative Summary and Outlook
| Reaction | Bond Formed | Coupling Partners (with Ar-Br) | Typical Metal | Key Reagents |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic Acid / Ester | Palladium | Phosphine Ligand, Base (Carbonate/Phosphate) |
| Buchwald-Hartwig | C(sp²)-N | Primary/Secondary Amine | Palladium | Biarylphosphine Ligand, Strong Base (NaOtBu) |
| Heck-Mizoroki | C(sp²)-C(sp²) | Alkene | Palladium | Phosphine/NHC Ligand, Amine Base |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne | Palladium / Copper | Phosphine Ligand, Cu(I) salt, Amine Base |
The field of transition metal catalysis continues to evolve at a rapid pace. The development of novel ligands continues to expand the scope and mildness of these reactions.[19] Furthermore, the integration of photoredox catalysis with nickel and palladium systems is opening new frontiers in cross-coupling, enabling previously challenging transformations under exceptionally mild conditions. As we look to the future, the dual goals of synthetic efficiency and sustainability will continue to drive innovation, ensuring that these powerful bond-forming reactions remain at the heart of chemical discovery.
References
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Zhang, H., Cai, Q., & Ma, D. (2005). Copper(I)-Catalyzed Aryl Bromides To Form Intermolecular and Intramolecular Carbon−Oxygen Bonds. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. RSC Advances. [Link]
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Hu, J., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters. [Link]
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Kar, A., et al. (2016). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry. [Link]
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Özdemir, İ., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
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Yang, D., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
-
DasBoots, et al. (2019). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Wang, X., et al. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. National Institutes of Health. [Link]
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Reddy, V. R., & K, S. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules. [Link]
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Beletskaya, I. P., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]
-
Gensch, T., et al. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Al-Masum, M., & Kumar, M. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Özdemir, İ., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. [Link]
-
Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Weix, D. J., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Syntheses. [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Das, A., & Ali, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Buchwald, S. L., et al. (2020). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health. [Link]
-
LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
K, S., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Gong, H., et al. (2015). Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides. Journal of the American Chemical Society. [Link]
-
Sharma, S., & Sharma, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Application Notes and Protocols for the Photocatalytic Functionalization of Alkoxybenzene Derivatives
Introduction: Harnessing Light to Unlock Molecular Complexity
Alkoxybenzene derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their electron-rich nature makes them prime candidates for functionalization, yet traditional methods often require harsh conditions and pre-functionalized starting materials, limiting their scope and efficiency. The dawn of visible-light photocatalysis has revolutionized this landscape, offering a mild, selective, and powerful tool for the direct functionalization of C-H and the formation of new C-C and C-X bonds.[1][2] This paradigm shift allows for late-stage functionalization of complex molecules, accelerating drug discovery and materials development.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the photocatalytic functionalization of alkoxybenzene derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key functionalization reactions, including C-H arylation, alkylation, trifluoromethylation, and amination.
The Engine of Innovation: Principles of Photocatalytic Cycles
Visible-light photocatalysis hinges on the ability of a photocatalyst (PC) to absorb low-energy photons and convert this light energy into chemical energy. This process initiates single-electron transfer (SET) events with organic substrates, generating highly reactive radical intermediates that drive a diverse array of chemical transformations under remarkably mild conditions.
A typical photocatalytic cycle can be generalized as follows:
-
Photoexcitation: The photocatalyst absorbs a photon of visible light, promoting an electron to a higher energy level and forming an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst can then act as either a reductant or an oxidant.
-
Oxidative Quenching: PC* accepts an electron from a substrate, becoming a reduced species (PC•⁻) and generating a radical cation from the substrate.
-
Reductive Quenching: PC* donates an electron to a substrate, becoming an oxidized species (PC•⁺) and generating a radical anion from the substrate.
-
-
Chemical Transformation: The generated radical intermediate undergoes the desired chemical reaction (e.g., bond formation or fragmentation).
-
Catalyst Regeneration: The photocatalyst in its altered redox state is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.
Figure 1: Generalized Photocatalytic Cycle. This diagram illustrates the fundamental steps of photoexcitation, single-electron transfer (oxidative and reductive quenching), and catalyst regeneration that drive photocatalytic reactions.
Section 1: Photocatalytic C-H Arylation of Alkoxybenzenes
Direct C-H arylation is a highly sought-after transformation that avoids the need for pre-functionalization of the aromatic core. Photocatalysis provides a powerful platform for this reaction, typically proceeding through a homolytic aromatic substitution mechanism.
Scientific Rationale and Mechanistic Insight
The photocatalytic C-H arylation of electron-rich alkoxybenzenes with aryl halides proceeds via the generation of an aryl radical, which then adds to the alkoxybenzene ring. The reaction is often facilitated by a base to promote the rearomatization step. An iridium-based photocatalyst, such as Ir(ppy)₃, is commonly employed due to its favorable redox potentials for activating aryl halides.
The proposed mechanism involves the following key steps:
-
Photoexcitation of the Ir(III) photocatalyst to its excited state, Ir(III).
-
Reductive quenching of the excited photocatalyst by a suitable electron donor (often the base or another additive) to generate a potent reductant, Ir(II).
-
Single-electron transfer from the Ir(II) species to the aryl halide, leading to the formation of an aryl radical and regeneration of the Ir(III) catalyst.
-
Addition of the aryl radical to the electron-rich alkoxybenzene.
-
Oxidation and deprotonation of the resulting radical adduct to afford the biaryl product and regenerate the active photocatalyst.
Sources
Application Notes and Protocols for Radical-Initiated Amination of a Butoxy Chain
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides an in-depth exploration of radical-initiated amination reactions specifically targeting the butoxy chain. Moving beyond a simple recitation of steps, this document elucidates the underlying principles, offers detailed experimental protocols, and provides expert insights into achieving successful C-H functionalization. The methodologies presented herein are foundational for the synthesis of novel amines, which are critical building blocks in medicinal chemistry and materials science.
Introduction: The Strategic Value of C-H Amination
The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-nitrogen (C-N) bond is a transformative strategy in modern organic synthesis. It offers a more atom-economical and efficient alternative to traditional multi-step sequences that often require pre-functionalization of the substrate. Radical-initiated amination has emerged as a powerful tool in this endeavor, enabling the functionalization of otherwise unreactive aliphatic C-H bonds.[1]
The butoxy group, a common motif in organic molecules, presents a unique landscape for selective C-H amination. The ability to precisely install a nitrogen atom at a specific position along the butyl chain opens up new avenues for the synthesis of complex amines and nitrogen-containing heterocycles. This guide will delve into both classical and contemporary approaches to achieve this transformation, with a focus on practical implementation in a research setting.
Mechanistic Principles: Harnessing the Power of Radicals
The core of radical-initiated C-H amination lies in a sequence of elementary steps: initiation, hydrogen atom transfer (HAT), and C-N bond formation. Understanding these steps is paramount for troubleshooting and optimizing reaction conditions.
Generation of the Key Nitrogen-Centered Radical
The reaction is typically initiated by the generation of a highly reactive nitrogen-centered radical. In the classic Hofmann-Löffler-Freytag (HLF) reaction, this is achieved through the homolytic cleavage of an N-halogen bond in an N-haloamine precursor, often facilitated by heat or UV light.[2][3]
The Decisive Hydrogen Atom Transfer (HAT)
Once formed, the nitrogen radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT). This step is highly regioselective, favoring the abstraction of a hydrogen atom from the δ-carbon position due to the thermodynamic stability of the six-membered cyclic transition state.[4] This intrinsic selectivity is a cornerstone of the HLF reaction's utility in directing amination to a specific site.
C-N Bond Formation: The Final Step to Amination
The HAT event generates a carbon-centered radical at the δ-position. This radical then propagates the chain by abstracting a halogen atom from another molecule of the N-haloamine, forming a δ-haloamine. Subsequent treatment with a base induces an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of the final cyclized amine product.[3]
Figure 1: General mechanism of the Hofmann-Löffler-Freytag reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the radical-initiated amination of a butoxy chain, covering both a classic intramolecular approach and a modern intermolecular strategy.
Protocol 1: Intramolecular Amination via the Hofmann-Löffler-Freytag Reaction
This protocol details the synthesis of N-butylpyrrolidine from dibutylamine, proceeding through an N-chlorodibutylamine intermediate.
3.1.1. Step 1: Synthesis of N-Chlorodibutylamine
-
Rationale: The N-chloroamine is the key precursor for the generation of the nitrogen-centered radical. It is prepared by the reaction of the parent secondary amine with a chlorinating agent. This intermediate is typically used without purification due to its potential instability.[5]
-
Procedure:
-
In a flask equipped with a magnetic stirrer and protected from light, dissolve dibutylamine (1.0 eq) in an appropriate solvent such as pentane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (bleach, 1.1 eq) to the stirred amine solution.
-
Continue stirring at 0 °C for 1 hour.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate. The resulting solution of N-chlorodibutylamine in pentane is used directly in the next step.
-
3.1.2. Step 2: Radical Cyclization to 4-Chlorodibutylamine Hydrochloride
-
Rationale: This step involves the generation of the nitrogen radical and the subsequent 1,5-HAT and halogen abstraction to form the δ-chloroamine, which is isolated as its hydrochloride salt. The reaction is typically carried out in a strong acid to promote the formation of the aminium radical.[6]
-
Procedure:
-
The pentane solution of N-chlorodibutylamine is carefully added to cold (0 °C) 85% sulfuric acid.
-
The pentane is removed under reduced pressure.
-
The sulfuric acid solution is then irradiated with a UV lamp (e.g., a high-pressure mercury lamp) for 24-48 hours at room temperature.[6]
-
After irradiation, the acidic solution is diluted with ice-water and washed with hexane to remove any unreacted N-chloroamine.
-
The aqueous layer is carefully neutralized with a solid base (e.g., sodium bicarbonate) and then treated with a solution of barium chloride to precipitate sulfate ions.
-
After filtration, the solution is evaporated to dryness to yield the crude 4-chlorodibutylamine hydrochloride.
-
3.1.3. Step 3: Cyclization to N-Butylpyrrolidine
-
Rationale: The final step is the base-mediated intramolecular SN2 reaction of the δ-chloroamine to form the pyrrolidine ring.
-
Procedure:
-
Dissolve the crude 4-chlorodibutylamine hydrochloride in water.
-
Add a strong base, such as sodium hydroxide, and heat the mixture to induce cyclization.
-
After the reaction is complete (monitored by TLC or GC-MS), the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude N-butylpyrrolidine can be purified by distillation.
-
Protocol 2: Intermolecular Photocatalytic C-H Amination of a Butoxy Chain
This protocol describes a modern approach for the direct amination of a C-H bond in a butoxy-containing substrate using a photocatalyst. This example is adapted from methodologies developed for the amination of ethers.[7]
3.2.1. Reagents and Equipment:
-
Butoxy-containing substrate (e.g., butyl phenyl ether)
-
Aminating agent (e.g., a protected amine or an arylamine)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)
-
Light source (e.g., blue LEDs)
-
Degassed solvent (e.g., acetonitrile)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
3.2.2. Procedure:
-
To a Schlenk flask, add the butoxy-containing substrate (1.0 eq), the aminating agent (1.2 eq), and the photocatalyst (1-5 mol%).
-
Seal the flask and degas the solvent by several freeze-pump-thaw cycles.
-
Backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in front of the light source and irradiate with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A simplified workflow for photocatalytic C-H amination.
Data Presentation and Comparison
The choice of reaction conditions can significantly impact the yield and regioselectivity of the amination. The following tables summarize typical outcomes for radical-initiated amination reactions.
Table 1: Comparison of Initiators for the Hofmann-Löffler-Freytag Reaction
| N-Haloamine | Initiation Method | Acid | Typical Yield (%) | Reference |
| N-Chlorodibutylamine | UV Irradiation | H₂SO₄ | ~40-60% | [6] |
| N-Bromodibutylamine | Thermal (Heat) | H₂SO₄ | Generally lower than N-chloroamines | [8] |
| N-Chlorodibutylamine | Fe(II) salts | CF₃COOH | Variable | [4] |
Table 2: Regioselectivity in Radical Amination of Butoxy Chains
| Substrate | Radical Source | Position of Amination | Regioselectivity (δ:γ:β:α) | Reference |
| N-Chlorodibutylamine | Nitrogen Radical | δ (intramolecular) | Highly selective for δ | [4] |
| Dibutyl Ether | Sulfonyl Azide (photochemical) | α (intermolecular) | Predominantly α | [9] |
| Butyl Phenyl Ether | Aminium Radical | Not specified | - | [10] |
Troubleshooting and Expert Insights
Common Issues and Solutions:
-
Low Yield in HLF Reaction:
-
Cause: Incomplete formation of the N-chloroamine, insufficient irradiation, or decomposition of the N-haloamine.
-
Solution: Ensure complete chlorination of the starting amine. Use a high-intensity UV lamp and ensure the reaction vessel is transparent to UV light. Prepare and use the N-chloroamine immediately.
-
-
Formation of Side Products:
-
Cause: Intermolecular reactions, over-oxidation, or fragmentation of radical intermediates.
-
Solution: Use high dilution to favor intramolecular reactions. Control the reaction temperature and irradiation time. Degas the solvent thoroughly to remove oxygen, which can interfere with radical processes.[4]
-
-
Poor Regioselectivity in Intermolecular Reactions:
-
Cause: Similar reactivity of different C-H bonds in the substrate.
-
Solution: Employ a directing group strategy if possible. Screen different catalysts and aminating agents, as their steric and electronic properties can influence selectivity.
-
Safety Precautions
Working with radical reactions requires strict adherence to safety protocols.
-
N-Haloamines: These compounds can be unstable and potentially explosive, especially when purified. It is highly recommended to generate and use them in situ without isolation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Radical Initiators: Peroxides and other radical initiators can be shock-sensitive and thermally unstable. Store them according to the manufacturer's instructions, typically in a refrigerator and away from heat and light.
-
UV Radiation: Protect your eyes and skin from exposure to UV light by using appropriate shielding.
-
Strong Acids: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Handle them with extreme care in a fume hood and wear acid-resistant gloves and apron.
Characterization of Products
The successful synthesis of the aminated butoxy derivative must be confirmed by spectroscopic analysis. For the example of N-butylpyrrolidine, the following spectral data would be expected:
-
¹H NMR: Signals corresponding to the protons on the butyl group and the pyrrolidine ring. The protons adjacent to the nitrogen atom will appear as multiplets in the downfield region.
-
¹³C NMR: Characteristic peaks for the four distinct carbon atoms of the pyrrolidine ring and the four carbons of the butyl group.[11]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product. Fragmentation patterns can provide further structural confirmation.[11]
-
Infrared (IR) Spectroscopy: C-N stretching vibrations in the fingerprint region, along with C-H stretching and bending vibrations.[2]
Conclusion
Radical-initiated amination of butoxy chains is a versatile and powerful strategy for the synthesis of valuable nitrogen-containing molecules. The classic Hofmann-Löffler-Freytag reaction provides a reliable method for intramolecular cyclization with high regioselectivity, while modern photocatalytic and metal-catalyzed approaches offer new possibilities for intermolecular C-H amination under mild conditions. By understanding the underlying mechanisms, carefully following established protocols, and adhering to strict safety precautions, researchers can effectively leverage these reactions to advance their synthetic goals in drug discovery and materials science.
References
-
PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Iron-catalysed intramolecular C(sp3)–H amination of alkyl azides. Retrieved from [Link]
-
American Chemical Society. (2024). Visible-Light-Promoted α-C(sp3)–H Amination of Ethers with Azoles and Amides. Organic Letters. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction. Retrieved from [Link]
-
WordPress.com. (2012). Hofmann-Loeffler-Freytag reaction. Vive Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
- Journal of the American Chemical Society. (1958).
-
PubMed. (2019). Photochemical C-H Amination of Ethers and Geminal Difunctionalization Reactions in One Pot. Retrieved from [Link]
-
American Chemical Society. (n.d.). Aromatic C-H amination: a radical approach for adding new functions into biology. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butylpyrrolidine. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (2022). Iron-Catalyzed Intramolecular Allylic C-H Amination. Retrieved from [Link]
-
Xylem Analytics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorinations. Retrieved from [Link]
-
ResearchGate. (2023). ChemInform Abstract: Organocatalytic Amination of Alkyl Ethers via n-Bu4NI/t-BuOOH-Mediated Intermolecular Oxidative C(sp3)—N Bond Formation: Novel Synthesis of Hemiaminal Ethers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]
-
YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
-
PubMed. (n.d.). Side products in the synthesis of secretin. Retrieved from [Link]
-
ResearchGate. (2021). Iron-Catalyzed Arene C–H Amidation Using Functionalized Hydroxyl Amines at Room Temperature. Retrieved from [Link]
-
University of Iowa. (n.d.). Liquid Nitrogen Handling. Environmental Health and Safety. Retrieved from [Link]
-
LabRepCo. (2023). Liquid Nitrogen LN2 Handling & Safety Tips. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Enantioselective intramolecular C–H amination of aliphatic azides by dual ruthenium and phosphine catalysis. Chemical Science. Retrieved from [Link]
-
YouTube. (2019). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure!. Retrieved from [Link]
- Google Patents. (n.d.). N, the preparation method of N-dimethyl chloroacetamide.
-
ResearchGate. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
-
ResearchGate. (2018). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Hofmann–Löffler–Freytag Reaction. Retrieved from [Link]
-
MassBank. (2019). Organic compounds. Retrieved from [Link]
Sources
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- 4. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. monash.edu [monash.edu]
- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 9. Liquid Nitrogen Handling | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for 1-Bromo-3-butoxybenzene Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-butoxybenzene. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is often critical. This document provides in-depth technical support, troubleshooting advice, and detailed protocols to help you navigate the common challenges associated with its synthesis via the Williamson ether synthesis, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-Bromo-3-butoxybenzene?
A1: The most prevalent and dependable method for the synthesis of 1-Bromo-3-butoxybenzene is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an appropriate butyl electrophile, typically 1-bromobutane or 1-iodobutane, in an SN2 reaction.[1][2][3]
Q2: What are the typical starting materials for this synthesis?
A2: The standard starting materials are 3-bromophenol and a 1-halobutane, such as 1-bromobutane or 1-iodobutane. A base is required to deprotonate the phenol; common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3] The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) often being preferred.[1]
Q3: What are the main factors that influence the yield of 1-Bromo-3-butoxybenzene?
A3: Several factors can significantly impact the yield:
-
Choice of Alkyl Halide: Primary alkyl halides like 1-bromobutane are ideal as they favor the SN2 mechanism.[2] Secondary or tertiary halides are prone to E2 elimination, leading to the formation of butene as a byproduct and reducing the ether yield.
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical. Optimal conditions ensure the complete formation of the phenoxide and efficient nucleophilic substitution without promoting side reactions.[1][4]
-
Purity of Reagents and Anhydrous Conditions: The presence of water can consume the base and hinder the formation of the reactive phenoxide, thus lowering the yield. Using dry reagents and solvents is essential.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (3-bromophenol and 1-bromobutane), you can observe the disappearance of the reactants and the appearance of the product spot.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 1-Bromo-3-butoxybenzene in a question-and-answer format.
Low or No Product Yield
Q: I've run the reaction, but my yield is very low, or I've only recovered my starting materials. What could have gone wrong?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Incomplete Deprotonation of 3-Bromophenol: The formation of the 3-bromophenoxide is the first critical step.
-
Insufficient Base: Ensure you are using at least a stoichiometric equivalent of a strong enough base. For phenols, bases like NaOH, KOH, or K₂CO₃ are generally effective.[3]
-
Presence of Water: Traces of water in your reaction flask or solvents will react with the base, preventing the complete deprotonation of the phenol. Always use thoroughly dried glassware and anhydrous solvents.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to decomposition or favor elimination side reactions, especially if there are any secondary halides present as impurities. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Typical reaction times can range from 1 to 8 hours.[1] Monitor the reaction by TLC to determine the optimal duration.
-
-
Poor Nucleophilicity of the Phenoxide:
-
Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly, leaving it more reactive.[1]
-
Experimental Workflow & Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-Bromo-3-butoxybenzene.
Diagram of the Synthetic Workflow
Sources
Williamson Ether Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust reaction and may encounter challenges related to side product formation. My aim here is to provide not just troubleshooting steps, but a deeper understanding of the mechanistic principles that govern the success of your synthesis. By understanding the "why" behind a side reaction, you can more effectively design and optimize your experimental conditions.
The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, is prized for its reliability in forming ether linkages from an alkoxide and an organohalide. At its core, it is an S_N2 (bimolecular nucleophilic substitution) reaction. However, the very nature of the reagents—strong bases in the form of alkoxides—creates a delicate balance where side reactions can and do occur. This guide will walk you through the most common side products, their mechanistic origins, and strategies to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My primary side product is an alkene. What is happening and how can I fix it?
Q: I'm trying to synthesize an ether, but my main isolated product is an alkene. What's going wrong?
A: This is a classic case of the E2 (bimolecular elimination) reaction outcompeting your desired S_N2 pathway. The alkoxide you are using is not only a good nucleophile but also a strong base. Instead of attacking the electrophilic carbon of your alkyl halide (S_N2), it is abstracting a proton from a carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond (alkene).
The competition between S_N2 and E2 is primarily governed by the structure of your substrates and the reaction conditions.
-
Substrate Structure: The structure of the alkyl halide is the most critical factor.
-
Tertiary alkyl halides will almost exclusively yield elimination products. The steric hindrance around the tertiary carbon prevents the backside attack required for an S_N2 reaction, making elimination the only viable pathway.
-
Secondary alkyl halides are prone to giving a mixture of both S_N2 and E2 products. The outcome is highly sensitive to the reaction conditions.
-
Primary alkyl halides and methyl halides strongly favor the S_N2 pathway and are the ideal choice for the Williamson synthesis.
-
-
Alkoxide Basicity and Steric Hindrance: A bulky, sterically hindered alkoxide (e.g., tert-butoxide) will favor elimination even with a primary alkyl halide. Its size makes it a poor nucleophile but an effective base, as it can more easily access a proton on the periphery of the molecule than the sterically shielded carbon.
-
Re-evaluate Your Synthetic Strategy: The most effective solution is often to redesign your synthesis. If you are using a secondary or tertiary alkyl halide, consider if you can swap the roles of your reactants. For example, to synthesize tert-butyl ethyl ether, reacting tert-butoxide with ethyl bromide is far more effective than reacting ethoxide with tert-butyl bromide. The latter combination will yield almost exclusively isobutylene.
-
Modify Reaction Conditions to Favor S_N2:
-
Temperature: Lowering the reaction temperature generally favors the S_N2 reaction over E2. Elimination reactions often have a higher activation energy.
-
Base: If possible, use a less sterically hindered alkoxide.
-
Solvent: While polar aprotic solvents like DMF and DMSO are generally good for S_N2 reactions, ensure your solvent is not contributing to the basicity of the medium in a way that promotes elimination.
-
Issue 2: My yield is low, and I'm recovering unreacted alcohol. What's happening?
Q: After my reaction and workup, I find a significant amount of my starting alcohol. Why wasn't it all converted to the alkoxide?
A: Incomplete deprotonation of the starting alcohol is a common issue. The success of the Williamson synthesis hinges on the quantitative conversion of the alcohol to the more nucleophilic alkoxide. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the alcohol will remain unreacted.
The formation of the alkoxide is an acid-base equilibrium. To drive this equilibrium to the right, the pKa of the conjugate acid of the base used must be significantly higher than the pKa of the alcohol.
| Alcohol Type | Approximate pKa | Suitable Bases (Conjugate Acid pKa) |
| Primary (e.g., Ethanol) | ~16 | Sodium Hydride (NaH) (H₂, pKa ~36), Sodium Amide (NaNH₂) (NH₃, pKa ~38) |
| Secondary (e.g., Isopropanol) | ~17 | NaH, NaNH₂ |
| Tertiary (e.g., tert-Butanol) | ~18 | NaH, NaNH₂, Potassium (tert-butoxide) in some cases |
| Phenol | ~10 | Sodium Hydroxide (NaOH) (H₂O, pKa ~15.7), Sodium Carbonate (Na₂CO₃) |
-
Choice of Base: Ensure your base is strong enough to fully deprotonate your alcohol. Sodium hydride (NaH) is a common and effective choice for many alcohols as it forms hydrogen gas, which bubbles out of the solution, driving the reaction to completion. For phenols, a weaker base like sodium hydroxide is often sufficient.
-
Reaction Conditions for Deprotonation:
-
Anhydrous Conditions: Bases like NaH react violently with water. Ensure your solvent and glassware are scrupulously dry. Any moisture will consume the base, leading to incomplete deprotonation.
-
Stoichiometry: Use at least a full equivalent of the base. A slight excess (1.1 equivalents) can help ensure complete conversion.
-
Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the alkyl halide. You can often monitor the cessation of hydrogen gas evolution when using NaH.
-
Issue 3: I'm working with a phenoxide, and I'm getting a second, unexpected product. What could it be?
Q: I'm performing a Williamson synthesis with a phenoxide and an alkyl halide, but I'm isolating two isomeric products. One is the expected O-alkylated ether, but what is the other one?
A: You are likely observing C-alkylation as a competing side reaction. Phenoxides are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). While O-alkylation is usually the major pathway, under certain conditions, the alkyl halide can react at the carbon atoms of the ring, leading to C-alkylated side products.
The regioselectivity of phenoxide alkylation is influenced by several factors:
-
Solvent: The solvent plays a crucial role in solvating the cation and the phenoxide ion pair.
-
Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation. They effectively solvate the cation, leaving the oxygen atom of the phenoxide more exposed and nucleophilic.
-
Protic solvents (e.g., water, ethanol) can lead to more C-alkylation. They can hydrogen-bond with the oxygen atom, making it less nucleophilic and promoting reaction at the ring.
-
-
Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the degree of ion pairing and thus the O/C alkylation ratio.
-
Temperature: Higher temperatures can sometimes favor C-alkylation.
-
Solvent Selection: To maximize the yield of your desired ether, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents will favor the O-alkylation pathway.
-
Use of Phase-Transfer Catalysts: In some cases, using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can enhance the rate of O-alkylation. These catalysts help to bring the ionic alkoxide into the organic phase where the alkyl halide resides, promoting the desired reaction.
Experimental Protocols: A Self-Validating System
A robust experimental design is your first line of defense against side reactions. Here is a generalized, self-validating protocol for a standard Williamson ether synthesis.
Protocol: Synthesis of Propyl Phenyl Ether
This protocol is designed to favor the S_N2 pathway and minimize side reactions.
-
Apparatus and Reagent Preparation (The "Trustworthiness" Check):
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.
-
Use anhydrous solvent (e.g., DMF, freshly distilled from CaH₂).
-
Ensure phenol is dry and the 1-bromopropane is pure.
-
-
Alkoxide Formation (The "Expertise" Step):
-
To the flask, add phenol (1.0 eq).
-
Dissolve the phenol in a minimal amount of anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: Adding NaH slowly at a low temperature controls the exothermic reaction and the rate of hydrogen evolution. The slight excess ensures complete deprotonation.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete, or until H₂ evolution ceases. This ensures the complete formation of sodium phenoxide.
-
-
S_N2 Reaction (The "Authoritative Grounding" Step):
-
Add 1-bromopropane (1.05 eq) dropwise via the dropping funnel at room temperature. Causality: Using a primary alkyl halide strongly favors the S_N2 mechanism over E2. A small excess can help drive the reaction to completion.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours). Causality: Moderate heat increases the reaction rate without significantly promoting elimination, which is already disfavored with a primary halide.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted base.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purify the crude product by flash column chromatography to isolate the pure propyl phenyl ether.
-
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- Pearson+. (202
Column chromatography protocol for separating isomeric impurities
Technical Support Center: Isomeric Impurity Separations
A Senior Application Scientist's Guide to Column Chromatography Protocols, Troubleshooting, and FAQs
Separating isomeric impurities is one of the most significant challenges in pharmaceutical development and chemical research. Isomers, compounds with identical molecular formulas but different structural arrangements, often exhibit nearly identical physicochemical properties, making their resolution by standard chromatographic techniques a formidable task. This guide provides in-depth technical support, moving from foundational principles to advanced troubleshooting, to empower you to develop robust and reliable separation methods.
Section 1: Foundational Principles & General Protocol
Understanding the "why" behind your methodological choices is critical for efficient method development and troubleshooting. The resolution (Rs) of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention (k).[1] For isomer separations, selectivity (α) is the most powerful and critical parameter to manipulate.[1] It represents the ability of the chromatographic system to differentiate between the subtle structural differences of the isomers.
General Method Development Workflow
A systematic approach is crucial. The first step in any HPLC method development is selecting the appropriate chromatographic mode.[2] For most applications, reversed-phase chromatography is the starting point.[2][3] An initial gradient run is often favored as it ensures that all components are likely to elute, providing a comprehensive overview of the sample complexity in a single analysis.[2]
Below is a workflow illustrating a typical method development strategy for isomeric separation.
Sources
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during these crucial transformations. My aim is to move beyond simple procedural lists and delve into the causal relationships that govern reaction outcomes, empowering you to make informed, data-driven decisions at the bench.
Preamble: The SNAr Mechanism at a Glance
Before troubleshooting, a firm grasp of the underlying mechanism is paramount. The SNAr reaction is typically a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (ipso-carbon). This step is generally the rate-determining step as it temporarily disrupts the ring's aromaticity.[1][2]
-
Intermediate Formation: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][3][4] The stability of this complex is critical for the reaction to proceed.
-
Elimination & Aromaticity Restoration: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[4][5]
This mechanism dictates the key parameters for success: an electron-poor aromatic ring, a good nucleophile, and a suitable leaving group.
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
In-depth Analysis:
-
Aromatic Substrate Activation: The SNAr mechanism relies on stabilizing the negative charge of the Meisenheimer complex. [4]This is only effective if you have potent electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) positioned ortho or para to the leaving group. [3][5]An EWG in the meta position does not provide resonance stabilization for the intermediate, leading to a significantly higher energy of activation and a much slower reaction. [2][6]If your substrate lacks appropriately positioned EWGs, a standard SNAr is likely not feasible.
-
Nucleophile Reactivity:
-
Basicity and Nucleophilicity: A strong nucleophile is required. [7]For neutral nucleophiles like amines or alcohols, a base is often necessary to deprotonate them, increasing their nucleophilicity. Common bases include K₂CO₃, Et₃N, or for less acidic nucleophiles like alcohols, a stronger base like sodium hydride (NaH) may be needed. [8] * Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are superior. [8][9]They solvate the cation (e.g., K⁺, Na⁺) but leave the anionic nucleophile "naked" and highly reactive. [9]Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity. [9][10]
-
-
Leaving Group Ability: The trend for leaving groups in SNAr is often counterintuitive compared to Sₙ2/Sₙ1 reactions. The rate-determining step is the nucleophilic attack, not the departure of the leaving group. [1][3]Therefore, highly electronegative atoms that make the ipso-carbon more electrophilic accelerate the reaction. The typical order of reactivity is: F > Cl > Br > I [1][10] Fluorine, despite its strong bond to carbon, is often the best leaving group because its high electronegativity strongly activates the ring for the initial attack. [2][3]
Scenario 2: Reaction is Messy with Multiple Byproducts
Question: My reaction works, but the TLC plate is a mess with many spots, and my desired product yield is low. What are the likely side reactions, and how can I suppress them?
Answer: A complex reaction mixture points towards side reactions competing with your desired SNAr pathway. The specific byproducts depend on your substrate and nucleophile.
| Common Side Reaction | Cause & Explanation | Proposed Solution |
| Di- or Poly-substitution | The product of the initial substitution is reactive enough to undergo a second substitution. This is common on rings with multiple leaving groups. | Use a stoichiometric equivalent (1.0-1.1 eq.) of the nucleophile. Add the nucleophile slowly at a lower temperature to control reactivity. |
| Reaction at other Functional Groups | Strong nucleophiles/bases can react with other sensitive groups on your molecule, such as esters, aldehydes, or ketones. [11]For example, an alkoxide can deprotonate the α-carbon of a ketone or add to an aldehyde. | 1. Protecting Groups: Protect sensitive functional groups before the SNAr reaction. 2. Change Reaction Order: If possible, perform the SNAr reaction before introducing the sensitive functional group. [11] 3. Use a Weaker Base: Switch from NaH to a milder base like K₂CO₃ or Cs₂CO₃ if it's sufficient to deprotonate your nucleophile. |
| Hydrolysis | If water is present in the reaction (e.g., wet solvent, non-anhydrous reagents), it can act as a nucleophile, leading to undesired phenol byproducts. | Use anhydrous solvents, dry reagents, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Benzyne Formation | With very strong bases (e.g., NaNH₂) and in the absence of strong activating groups, an elimination-addition mechanism via a "benzyne" intermediate can occur, often leading to a mixture of regioisomers. [5][7] | This is less common for typical SNAr conditions. If suspected, avoid extremely strong, non-nucleophilic bases and ensure your substrate is properly activated for the addition-elimination pathway. |
Key Experimental Protocols
Protocol 1: General Procedure for a Trial SNAr Reaction with an Amine Nucleophile
This protocol provides a robust starting point for optimization.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), the amine nucleophile (1.1 - 1.2 eq.), and a base such as powdered potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M concentration relative to the aryl halide) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring. [8]5. Monitoring: Monitor the reaction's progress by TLC or LCMS. Take aliquots periodically (e.g., every 2 hours), perform a mini-aqueous workup on the aliquot, and analyze the organic extract.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [9]
Protocol 2: Screening for Optimal Solvent and Temperature
When troubleshooting, a systematic screen can quickly identify better conditions.
-
Setup: Prepare 3-4 small reaction vials, each with a stir bar. To each vial, add the aryl halide (e.g., 25 mg, 1.0 eq.), nucleophile (e.g., 1.1 eq.), and base (e.g., 2.0 eq.).
-
Variable Assignment:
-
Vial 1: DMF at 80 °C
-
Vial 2: DMSO at 80 °C
-
Vial 3: DMF at 110 °C
-
Vial 4: DMSO at 110 °C
-
-
Execution: Add the assigned solvent to each vial, purge with inert gas, seal, and place in a pre-heated reaction block or oil bath.
-
Analysis: After a set time (e.g., 4 hours), cool all reactions, take an aliquot from each, and analyze by LCMS to determine the percent conversion to product. This allows for a direct comparison of conditions.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Morales-de-la-Rosa, S., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Gouverneur, V., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications. [Link]
-
Reddit. (2023). SNAr troubleshooting. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Enhancing the Reactivity of Meta-Substituted Nitrobenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the inherent low reactivity of meta-substituted nitrobenzene derivatives in common organic transformations. Instead of a rigid template, this resource is structured to address the core chemical principles and then branch into specific, problem-oriented troubleshooting and frequently asked questions.
The Root Cause: Understanding the Electronic Landscape
Before troubleshooting, it's crucial to understand why these substrates are challenging. The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond network.
-
Resonance Effect (-R or -M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms.
Crucially, the resonance effect strongly deactivates the ortho and para positions by placing a partial or full positive charge on them.[1] While the meta position is not activated, it is less deactivated than the ortho and para positions, making it the preferred site for electrophilic aromatic substitution (EAS).[1][2][3][4]
However, for many critical bond-forming reactions, such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-couplings, the overall electron deficiency of the ring is the dominant factor, rendering the entire system unreactive.[5] In SNAr, for instance, the stabilizing effect of the nitro group on the negatively charged Meisenheimer intermediate is only effective when the group is ortho or para to the leaving group. When it is meta, it offers no resonance stabilization, dramatically slowing the reaction.[6]
Mechanistic Insight: Deactivation by the Nitro Group
The following diagram illustrates how the resonance effect of the nitro group withdraws electron density, particularly from the ortho and para positions, leaving the meta position as the least electron-deficient site for electrophilic attack but deactivating the ring overall for nucleophilic attack at the meta position.
Caption: Resonance deactivation of the nitrobenzene ring.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with a meta-nitroaryl halide is not proceeding, or the yield is extremely low. What's going wrong?
Core Problem: As established, a meta-nitro group does not stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is the primary driving force for SNAr reactions.[6] This results in a very high activation energy barrier.
Troubleshooting Workflow:
Sources
- 1. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 2. quora.com [quora.com]
- 3. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Removing unreacted starting materials from 1-Bromo-3-butoxybenzene
Welcome to the technical support guide for the purification of 1-Bromo-3-butoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the post-synthesis workup and purification of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles that dictate the success of your purification strategy.
Introduction: The Challenge of Purity
The synthesis of 1-Bromo-3-butoxybenzene, commonly achieved via a Williamson ether synthesis between 3-bromophenol and a butyl halide (e.g., 1-bromobutane) with a base like potassium carbonate, is generally robust. However, the crude product is often contaminated with unreacted starting materials and residual reagents. Achieving high purity is critical for subsequent synthetic steps and analytical characterization. This guide provides a logical, question-driven approach to identifying and removing these common impurities.
Foundational Data: Physicochemical Properties
A successful purification strategy is built upon understanding the physical and chemical differences between the desired product and its contaminants. The following table summarizes key properties that will inform our separation techniques.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility | Acidity/Basicity |
| 1-Bromo-3-butoxybenzene | 229.12 | ~280-290 (est.) | N/A (Liquid) | Organic Solvents | Neutral |
| 3-Bromophenol | 173.01 | 236 | 30 | Organic Solvents, Alcohol, Ether; Slightly soluble in water[1] | Weakly Acidic (pKa ~9.03)[2] |
| 1-Bromobutane | 137.02 | 101.6 | -112 | Organic Solvents; Insoluble in water[3][4] | Neutral |
| Potassium Carbonate (K₂CO₃) | 138.21 | N/A | 891 | Soluble in water; Insoluble in organic solvents like acetone and alcohol[5][6] | Basic |
Troubleshooting and FAQs
Here we address the most common purification challenges in a question-and-answer format.
Q1: My crude product is a heterogeneous mixture with a white solid. What is it and how do I remove it?
A1: The white solid is almost certainly residual potassium carbonate (K₂CO₃), the base used in the synthesis. Its removal is the first and simplest step of your workup.
Causality: Potassium carbonate is an inorganic salt with high polarity and ionic character. This makes it highly soluble in water but virtually insoluble in the common organic solvents (e.g., ethyl acetate, dichloromethane) used to dissolve your product.[5]
Solution: Aqueous Wash
The most effective method is a simple liquid-liquid extraction with water.
-
Dissolve your entire crude reaction mixture in a suitable organic solvent like ethyl acetate in a separatory funnel.
-
Add deionized water to the funnel.
-
Shake the funnel vigorously to dissolve the K₂CO₃ into the aqueous phase.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the water wash 1-2 more times to ensure complete removal.
Q2: After an initial workup, my NMR/TLC analysis shows a significant amount of unreacted 3-bromophenol. How can I specifically target this impurity?
A2: The presence of 3-bromophenol is a very common issue. Its removal relies on exploiting its most prominent chemical feature: its acidity.
Causality: As a phenol, 3-bromophenol is weakly acidic (pKa ≈ 9.03)[2]. While it is largely soluble in organic solvents, it can be deprotonated by a basic aqueous solution to form the corresponding phenoxide salt (potassium or sodium 3-bromophenoxide). This salt is ionic and therefore highly soluble in water.
Solution: Basic Aqueous Wash
An extraction with a dilute basic solution will selectively pull the 3-bromophenol out of the organic phase.
-
Recommended Reagent: A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Mechanism: The hydroxide ions (OH⁻) in the aqueous phase will deprotonate the phenolic hydroxyl group, rendering it water-soluble. The neutral product, 1-Bromo-3-butoxybenzene, will remain in the organic layer.
-
Following the initial water wash (to remove K₂CO₃), add a 1 M NaOH solution to the separatory funnel containing your organic layer.
-
Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Repeat the basic wash.
-
Crucially: Perform a final wash with a saturated sodium chloride solution (brine). This helps to break any emulsions and removes residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Caption: Liquid-liquid extraction workflow for removing acidic phenolic impurities.
Q3: My product is mostly clean, but I still see traces of the highly volatile 1-bromobutane. What is the best removal method?
A3: 1-bromobutane is a non-polar, neutral molecule that cannot be removed with a chemical wash. Its removal depends on its physical properties, specifically its volatility.
Causality: 1-bromobutane has a boiling point of 101.6°C[3][4], which is significantly lower than the estimated boiling point of the much heavier 1-Bromo-3-butoxybenzene product. This large difference in boiling points makes them ideal candidates for separation by distillation.
Solution: Distillation
-
Under Reduced Pressure: Due to the high boiling point of the product, purification should be performed via vacuum distillation. This lowers the boiling points of both compounds, preventing potential decomposition at high temperatures.
-
Fractional Distillation: For the highest purity, use a fractionating column (e.g., a Vigreux column).
-
Heat the mixture. The more volatile 1-bromobutane will vaporize first, rise through the column, and can be collected as the first fraction.
-
Monitor the temperature at the head of the column. A stable, lower temperature plateau indicates the 1-bromobutane is distilling.
-
Once the 1-bromobutane is removed, the temperature will rise, eventually stabilizing at the boiling point of your product, which can then be collected as a separate, pure fraction.
-
Q4: My product is contaminated with an unknown impurity that has a similar polarity and boiling point. What is my best option?
A4: When simple extraction and distillation fail, flash column chromatography is the most powerful and versatile purification technique.[7][8]
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Even small differences in polarity can be exploited to achieve excellent separation.
Solution: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). For 1-Bromo-3-butoxybenzene, a mixture of hexanes and ethyl acetate is a good starting point.[7] Aim for a solvent ratio that gives your product an Rf value of approximately 0.25-0.35 for optimal separation.[8]
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Carefully pack a column with the slurry, ensuring there are no air bubbles or cracks.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
-
Elution and Collection:
-
Add the eluent to the top of the column and apply pressure (flash chromatography) to push it through.
-
Collect the eluting solvent in a series of fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.[9]
-
-
Isolation: Combine the pure fractions and remove the solvent with a rotary evaporator to yield the final, purified 1-Bromo-3-butoxybenzene.
Caption: Decision tree for the systematic purification of 1-Bromo-3-butoxybenzene.
References
-
Chemistry LibreTexts (2019). B. Column Chromatography. Available at: [Link]
-
ResearchGate (2024). How can I remove potassium carbonate from amino acid condensation reaction?. Available at: [Link]
-
ScienceMadness Discussion Board (2011). Extracting Potassium Carbonate. Available at: [Link]
-
Pinto, L. et al. (2012). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Available at: [Link]
-
Zhang, Q. et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Available at: [Link]
- Google Patents. Process for the production of 1-bromo-3,5-dichlorobenzene.
Sources
- 1. 3-Bromophenol | 591-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3-Bromophenol | 591-20-8 [chemicalbook.com]
- 3. 1-Bromobutane | 109-65-9 [chemicalbook.com]
- 4. 1-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
How to handle water-sensitive reagents in Grignard formation
A Guide to Handling Water-Sensitive Reagents
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance for one of the most powerful yet sensitive reactions in organic synthesis: the Grignard reaction. The formation of the Grignard reagent (RMgX) is notoriously susceptible to moisture. This guide is structured to help you troubleshoot common failures and answer frequently asked questions, ensuring your experiments are successful, repeatable, and safe.
Troubleshooting Guide
This section addresses the most common problems encountered during Grignard reagent formation. Each issue is presented in a question-and-answer format, focusing on root causes and actionable solutions.
Q1: My Grignard reaction won't start. What are the likely causes and how can I fix it?
Failure to initiate is the most frequent challenge in Grignard synthesis. The reaction is autocatalytic, meaning it's often slow to start but proceeds readily once a small amount of reagent has formed. If you observe no signs of reaction (e.g., gentle bubbling, cloudiness, or a slight exotherm), the primary culprits are almost always a passivated magnesium surface or the presence of water.[1]
Causality & Solutions:
-
Magnesium Passivation: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO) that prevents the metal from reacting with the organic halide.[2][3] To achieve initiation, this layer must be breached.
-
Mechanical Activation: The simplest method is to crush some of the magnesium turnings against the bottom of the flask with a dry glass rod.[3][4] This physically breaks the oxide layer, exposing fresh, reactive magnesium.
-
Chemical Activation: Adding a small chemical activator is highly effective. Common choices include:
-
Iodine (I₂): A small crystal of iodine can be added to the magnesium. It reacts with Mg to form MgI₂, which helps to etch the oxide layer.[2][5] You may wait for the brown color of the iodine to fade before adding your halide.[6]
-
1,2-Dibromoethane (DBE): A few drops of DBE react with magnesium to form ethylene gas and MgBr₂. The observation of bubbles is a clear indicator of magnesium activation.[3][7] This method is advantageous because the byproducts are innocuous.[3]
-
Diisobutylaluminum hydride (DIBAH): For plant-scale or particularly stubborn reactions, a small amount of DIBAH can be used to activate the magnesium surface and scavenge residual water, allowing for initiation at lower temperatures.[8]
-
-
-
Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[9][10][11]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at >125 °C for several hours (or overnight) or by flame-drying under vacuum or an inert atmosphere immediately before use.[2][12] Solvents must be of anhydrous grade or freshly distilled from an appropriate drying agent.[2] The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[13]
-
-
Unreactive Organic Halide: The reactivity of organic halides follows the trend I > Br > Cl >> F.[2] While alkyl bromides are most common, chlorides may require more vigorous activation or higher temperatures to initiate.[6]
Q2: My reaction initiated, but the yield of my Grignard reagent is low. What's going wrong?
Low yields are often the result of competing side reactions or inaccurate quantification of the reagent.
Causality & Solutions:
-
Side Reactions:
-
Wurtz Coupling: The most common side reaction involves the newly formed Grignard reagent (RMgX) reacting with the starting alkyl halide (R-X) to form a dimer (R-R).[1] This is favored by high local concentrations of the alkyl halide and higher temperatures.
-
Mitigation: Add the alkyl halide solution slowly and dropwise to the magnesium suspension. This ensures it reacts with the magnesium surface before it can couple with already-formed Grignard reagent. Maintain a gentle reflux; if the reaction becomes too vigorous, slow the addition and/or cool the flask with an ice bath.[14]
-
-
Protonation: If your starting material or solvent contains acidic protons (e.g., alcohols, terminal alkynes, or even trace water), your Grignard reagent will be consumed in an acid-base reaction.[10] Benzene can be a byproduct if the Grignard reagent is protonated.[14]
-
-
Inaccurate Reagent Concentration: Assuming a 100% yield from the initial reagents is a common pitfall. The actual concentration of active Grignard reagent is almost always lower.
-
Solution: Titrate Your Reagent: Before using your Grignard reagent in a subsequent reaction, you must determine its molarity via titration.[2] This is critical for accurate stoichiometry and maximizing the yield of your desired product. Several methods exist, with a common one being titration against a known amount of iodine in the presence of lithium chloride.[15][16]
-
Frequently Asked Questions (FAQs)
This section provides authoritative answers to common questions about the practical aspects of setting up a successful Grignard reaction.
Q1: How do I properly dry my glassware to ensure it's "anhydrous"?
Glass surfaces adsorb a microscopic film of water from the atmosphere.[12] Simply air-drying is insufficient for a Grignard reaction.
-
Oven-Drying: Place all glassware in a laboratory oven at a minimum of 125 °C for at least 24 hours.[12] Assemble the apparatus while still hot (using heat-resistant gloves) and immediately place it under an inert atmosphere (N₂ or Ar) to cool. This prevents atmospheric moisture from re-adsorbing onto the cool glass surfaces.
-
Flame-Drying: For faster preparation, assemble the glassware and then heat all surfaces with a heat gun or a gentle Bunsen burner flame under a vacuum or a flow of inert gas.[2] Heat until any visible condensation is gone, then continue for another 1-2 minutes. Allow the apparatus to cool completely to room temperature under the inert atmosphere before adding reagents.
Q2: What is the best method for drying my solvent?
Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are ideal for Grignard reactions because they are aprotic and solvate the magnesium complex, but they must be anhydrous.[10]
-
Using Activated Molecular Sieves: Molecular sieves are the safest and often most effective method for drying solvents. For THF, drying for 3 days over 3-Å molecular sieves (20% mass/volume) can reduce water content to ~4 ppm.[12] Sieves must be activated before use by heating in a vacuum oven.[12]
-
Distillation from a Drying Agent: The classic method involves refluxing the solvent over a reactive drying agent and then distilling it directly into the reaction flask.
-
Sodium/Benzophenone: This combination is a popular indicator-drying agent. The sodium dries the ether, and the benzophenone reacts with the sodium ketyl radical to form a deep blue or purple color, indicating that the solvent is anhydrous and oxygen-free.
-
Safety Note: Using reactive metals like sodium requires significant care and proper procedure to avoid fire hazards.[17] Never add sodium to wet solvent.
-
| Drying Method | Typical Residual Water | Advantages | Disadvantages/Safety |
| Activated 3Å Molecular Sieves | 1-10 ppm[12] | High efficiency, safe, applicable to many solvents. | Requires proper activation of sieves; can be slower than distillation.[12] |
| Distillation (Sodium/Benzophenone) | < 10 ppm | Provides a visual indication of dryness (deep blue color). Removes peroxides. | Requires a dedicated still setup. Sodium is highly reactive and a fire hazard.[17] |
| **Distillation (Calcium Hydride, CaH₂) ** | ~10-20 ppm | Effective for many solvents. | Less efficient for ethers than sodium. Can form a coating that limits effectiveness. |
Q3: How can I visually confirm my Grignard reaction has started and is proceeding correctly?
Several visual cues indicate a successful initiation and reaction:
-
Cloudiness/Color Change: The initially clear solution will often turn cloudy, grey, or brownish.[4][14]
-
Spontaneous Bubbling: Gentle bubbling from the magnesium surface is a key indicator of reaction.[14]
-
Exotherm: The reaction is exothermic. You may feel the flask warm up, or see the solvent begin to gently reflux on its own.[2][14] This self-sustaining reflux is a sign of a healthy reaction.
Q4: How do I accurately determine the concentration of my Grignard reagent?
Titration is essential for knowing the exact molarity of your reagent.[2] Using an indicator that reacts with the Grignard reagent allows for a visual endpoint determination.
| Titration Method | Indicator | Endpoint Color Change | Applicability |
| Iodine/LiCl | Iodine (I₂) | Dark Brown → Colorless/Light Yellow[16] | Primary RLi, RMgX, R₂Mg, RZnX[18] |
| Diphenylacetic Acid | Diphenylacetic Acid | Colorless → Persistent Yellow[19] | RLi, RMgX |
| Salicylaldehyde phenylhydrazone | Salicylaldehyde phenylhydrazone | Yellow → Bright Orange[18] | RLi, RMgX |
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Anhydrous Reaction Setup
-
Dry Glassware: Oven-dry or flame-dry a round-bottom flask, reflux condenser, and addition funnel. Ensure all joints are lightly greased with vacuum grease.
-
Assemble Apparatus: Assemble the glassware quickly while still warm, clamping it securely in a fume hood.
-
Inert Atmosphere: Attach a gas inlet adapter connected to a nitrogen or argon line (passed through a drying agent like CaCl₂) and an outlet bubbler.
-
Purge System: Gently flush the system with the inert gas for 10-15 minutes to displace all air and moisture.[20]
-
Add Reagents: Add magnesium turnings to the flask. Add the anhydrous solvent and a small portion of the alkyl halide to the addition funnel.
-
Maintain Atmosphere: Maintain a slight positive pressure of the inert gas throughout the entire reaction and workup.
Caption: Standard apparatus for Grignard formation under an inert atmosphere.
Protocol 2: Titration of a Grignard Reagent with Iodine
This protocol is adapted from the method described by Knochel.[16]
-
Prepare Indicator Vial: Flame-dry a small vial containing a magnetic stir bar. Allow it to cool under an inert atmosphere.
-
Add Reagents: Accurately weigh ~100 mg of iodine (I₂) into the vial. Add 1.0 mL of a 0.5 M solution of anhydrous LiCl in dry THF. Stir to dissolve; the solution will be dark brown.
-
Cool Solution: Cool the indicator solution to 0 °C in an ice bath.
-
Titrate: Using a 1.0 mL syringe, slowly add your prepared Grignard reagent dropwise to the stirred, cold iodine solution.
-
Observe Endpoint: Continue adding the Grignard solution until the dark brown color disappears and the solution becomes colorless (or a persistent light yellow).
-
Calculate Molarity: Record the volume of Grignard reagent added. Calculate the molarity using the known moles of iodine. Repeat the titration for accuracy and average the results.
Caption: A logical workflow for troubleshooting Grignard reaction initiation failure.
References
- Benchchem.
- Wikipedia. Grignard reaction.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Grignard Reaction.
- Chemistry Stack Exchange.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. Grignard Reaction.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Wikipedia. Grignard reagent.
- YouTube. Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
- Master Organic Chemistry.
- Reddit.
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Chemtips. Titrating Organometallic Reagents is Easier Than You Think.
- Does anyone know the best way to activ
- EPFL.
- University of Dundee. Reaction Set-up.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
- Organic Syntheses Procedure. 3.
- Sciencemadness Discussion Board. Drying Ether for Grignard.
- Why is it necessary to avoid even traces of moisture
- ResearchGate. How to measure the concentration of any grignard reagent (RMgX) in situ?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. youtube.com [youtube.com]
- 18. epfl.ch [epfl.ch]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: TLC Monitoring for the Disappearance of Starting Phenol
Welcome to the technical support center for Thin-Layer Chromatography (TLC) monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize TLC to track the consumption of phenolic starting materials in chemical reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your results with confidence.
Core Principles & Best Practices in Phenol TLC
Thin-Layer Chromatography is a cornerstone technique for rapidly assessing the progress of a chemical reaction.[1] Its primary function in this context is to qualitatively determine the disappearance of a starting material and the appearance of a product.[2] When monitoring a reaction involving a phenol, the goal is to see the spot corresponding to the starting phenol diminish in intensity over time, while a new spot, representing the product, appears.[3]
The separation on a standard silica gel plate is governed by polarity. Silica gel is a highly polar stationary phase.[4] Therefore, more polar compounds will interact more strongly with the silica, traveling a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will be carried further by the mobile phase, yielding a higher Rf.[5] Phenols, being polar due to the hydroxyl group, often require moderately polar solvent systems for optimal migration.
A critical best practice for reaction monitoring is the three-lane spotting technique .[2][6]
-
Lane 1 (Reference): A diluted sample of the pure starting phenol.
-
Lane 2 (Co-spot): A spot of the starting phenol with the reaction mixture spotted directly on top of it.[6]
-
Lane 3 (Reaction Mixture): An aliquot from the reaction vessel.[2]
This setup is a self-validating system. The co-spot lane is crucial for confirming the identity of the starting material spot within the reaction mixture, especially if the product's Rf is very close to that of the starting material.[6] If the starting material is still present, the co-spot will appear as a single, merged spot at the same height as the reference.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using TLC to monitor the disappearance of a starting phenol.
Interpreting Reaction Progress
Q: My starting phenol spot is still intense after the expected reaction time. Is my reaction not working?
A: Not necessarily. While it indicates the reaction has not gone to completion, several factors could be at play:
-
Reaction Kinetics: The reaction may simply be slower than anticipated. It is best practice to monitor the reaction by taking aliquots at regular intervals (e.g., every 15-30 minutes) to observe the trend.[3]
-
Reagent Issues: One of the reagents may have degraded or may be of insufficient purity.
-
Reaction Conditions: Temperature, catalyst activity, or mixing could be suboptimal.
-
Qualitative vs. Quantitative: Remember, TLC is a qualitative or at best, semi-quantitative technique.[7] The intensity of a spot is not a precise measure of concentration. The complete disappearance of the starting material spot (confirmed by a sensitive stain) is the primary indicator of reaction completion.[2]
Q: I see multiple new spots in my reaction lane in addition to my product. What does this mean?
A: This indicates the formation of byproducts or decomposition. The three-lane spotting method helps differentiate these from the starting material.[8] If a spot is present in the reaction lane but not in the starting material lane, it is a newly formed substance. Comparing its Rf to the expected product can help identify it. Staining can sometimes provide clues to the functional groups present in these byproducts.
Common Spot & Elution Problems
Q: Why is my phenol spot streaking vertically up the plate?
A: Streaking is a very common issue with acidic compounds like phenols and can be caused by two primary factors:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[9][10] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Solution: Dilute your reaction aliquot significantly before spotting it on the TLC plate. A faint spot is better than an overloaded, streaky one.
-
-
Strong Adsorption to Silica: The acidic proton of the phenol can interact very strongly with the slightly acidic silica gel, causing the spot to tail or streak.[9][11]
-
Solution: Add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your eluting solvent system.[9] This suppresses the ionization of the phenol and reduces its strong interaction with the stationary phase, resulting in a more compact spot.
-
Q: My starting phenol and product spots are not separating (co-elution). What should I do?
A: Poor separation occurs when the chosen solvent system (mobile phase) does not have the correct polarity to differentiate between the compounds.[12]
-
Causality: If the spots are merged and have a high Rf (near the top of the plate), your solvent system is too polar. If they are merged near the baseline (low Rf), it is not polar enough.[5]
-
Solution: You must adjust the polarity of the mobile phase. A systematic approach is best.
-
Fine-Tune Ratios: If using a binary mixture like Ethyl Acetate/Hexane, adjust the ratio. For high-Rf spots, decrease the amount of the more polar solvent (Ethyl Acetate). For low-Rf spots, increase it.
-
Change Solvents: If adjusting ratios doesn't work, try a completely different solvent system. For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol offers a different selectivity and may resolve the spots.
-
Utilize the Co-spot: In cases of very similar Rf values, the co-spot lane may show a single elongated spot (like a snowman), which can indicate the presence of two distinct but poorly resolved compounds.[13]
-
Q: My phenol spot is stuck on the baseline (Rf ≈ 0). How can I fix this?
A: This means the mobile phase is not polar enough to move the polar phenol off the highly polar silica gel.[5][14] The compound remains adsorbed at the origin.
-
Solution: You need to significantly increase the polarity of your eluent. For example, if you are using 10% Ethyl Acetate in Hexane, try jumping to 30% or 50%. If that is still insufficient, adding a small amount of a highly polar solvent like methanol (e.g., 5% Methanol in Dichloromethane) is a common strategy for moving very polar compounds.
Q: The solvent front is running unevenly. How does this affect my results?
A: An uneven solvent front leads to inaccurate and irreproducible Rf values because the distance traveled by the solvent is not uniform across the plate.[15]
-
Causes: This is often caused by the bottom of the plate not being perfectly level in the developing chamber, or the silica being chipped or scraped at the edges.[11] It can also happen if the plate is touching the side of the chamber.
-
Solution: Ensure the chamber is on a level surface and the plate is placed carefully in the center. If the plate is damaged, it's best to use a new one to ensure reliable results.
Visualization Issues
Q: I can't see my phenol spot under the UV lamp. Does this confirm the reaction is complete?
A: Absolutely not. This is a critical point of potential error. While many phenols are aromatic and absorb UV light at 254 nm, many are not strongly UV-active or may be present at concentrations too low to be seen.[3][16]
-
Trustworthiness: Relying solely on UV visualization is unreliable for confirming the absence of a starting material. A chemical stain must be used as a secondary, and often primary, method of visualization.[4] Stains react with the functional groups of the compound, making them visible and are often far more sensitive than UV.
Q: What are the best stains for visualizing phenols on a TLC plate?
A: Several stains can visualize phenols, but some are more specific or effective than others. Always use stains in a well-ventilated fume hood.
-
Ferric Chloride (FeCl₃): This is a classic and highly specific stain for phenols, which typically appear as dark-colored spots (blue, green, or purple) on a lighter background.[17][18]
-
p-Anisaldehyde: A versatile stain that reacts with many functional groups, including phenols, often producing a range of colors upon heating.[8]
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, such as phenols, alcohols, and alkenes. It appears as yellow-brown spots on a purple background.[16]
Data Presentation & Reference Tables
Table 1: Recommended Solvent Systems for Phenols
| Polarity of Phenol | Starting Solvent System (v/v) | Adjustment Strategy |
| Low (e.g., Alkylated Phenols) | 10-20% Ethyl Acetate / Hexane | Increase Ethyl Acetate for lower Rf |
| Medium (e.g., Phenol, Naphthol) | 30-50% Ethyl Acetate / Hexane | Try Dichloromethane / Methanol for better separation |
| High (e.g., Hydroxybenzoic acids) | 100% Ethyl Acetate or 5-10% Methanol / Dichloromethane | Add 1% Acetic Acid to reduce streaking |
Table 2: Common Visualization Reagents for Phenols
| Reagent | Preparation | Appearance of Phenol Spot | Reference |
| UV Light (254 nm) | N/A (Non-destructive) | Dark spot on a green fluorescent background (if UV-active) | [16] |
| Ferric Chloride | 1% FeCl₃ in 50% aqueous methanol | Blue, green, purple, or brown spots | [17] |
| p-Anisaldehyde | 5% p-anisaldehyde in ethanol/acetic acid/sulfuric acid | Varies (often pink, purple, or blue) after heating | [8] |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water | Yellow/brown spot on a purple background | [16] |
Experimental Protocols
Protocol 1: Standard TLC Procedure for Monitoring a Phenol Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced positions for your spots (SM, Co, RM).[8]
-
Sample Preparation:
-
Prepare a dilute solution of your starting phenol (SM) in a volatile solvent (e.g., ethyl acetate).
-
Take a small aliquot (a few drops) from your reaction mixture (RM) using a capillary tube and dilute it in a separate vial.[2]
-
-
Spotting:
-
Using a clean capillary spotter, apply a small spot of the SM solution to the "SM" and "Co" marks. The spot should be 1-2 mm in diameter.[15]
-
Using another clean spotter, apply the diluted RM solution to the "RM" and "Co" marks (spotting directly on top of the SM spot for the co-spot lane). Allow the solvent to evaporate completely between applications.
-
-
Development:
-
Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm (ensure it is below your origin line). Cover the chamber and let it saturate for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring it does not touch the sides. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]
-
-
Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate first under a UV lamp and circle any visible spots with a pencil.
-
Apply a chemical stain (see Protocol 2) to visualize all compounds.
-
Assess the disappearance of the starting material in the "RM" lane relative to the "SM" and "Co" lanes.
-
Protocol 2: Preparation and Use of Ferric Chloride Stain
-
Preparation: Prepare a 1% solution of ferric (III) chloride in 50% aqueous methanol.[17] For example, dissolve 0.5 g of FeCl₃ in 25 mL of methanol and 25 mL of deionized water. This solution can be stored in a sealed container.
-
Application:
-
After developing and drying your TLC plate, hold it with forceps and quickly dip it into the FeCl₃ stain solution, ensuring the entire plate is coated.
-
Remove the plate and let the excess stain drip off.
-
Place the plate on a paper towel to absorb excess solvent. Phenolic compounds will typically appear as colored spots almost immediately, without the need for heating.
-
Visualization of Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues when monitoring the disappearance of a starting phenol via TLC.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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A Senior Application Scientist's Guide to Electrophilic Aromatic Bromination: Synthesizing Bromo-Alkoxybenzenes
For the discerning researcher in organic synthesis and drug development, the precise installation of a bromine atom onto an aromatic scaffold is a foundational yet nuanced task. The choice of brominating agent is paramount, directly influencing reaction efficiency, regioselectivity, and operational safety. This guide provides an in-depth comparison of common brominating agents, framed within the context of synthesizing molecules such as 1-bromo-3-butoxybenzene.
It is a common misconception that a substituted aromatic compound like 1-bromo-3-butoxybenzene would itself act as a brominating agent. In reality, it is the product of a bromination reaction. The butoxy group, an electron-donating alkoxy substituent, activates the benzene ring towards electrophilic aromatic substitution, making the synthesis of bromobutoxybenzenes an excellent case study for comparing the performance of various brominating agents.
The Landscape of Aromatic Bromination: A Comparative Overview
The selection of a brominating agent is a critical decision in the synthesis of bromo-alkoxybenzenes, impacting yield, regioselectivity, and safety. Below is a summary of key performance indicators for common brominating agents.
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Regioselectivity | Key Advantages & Disadvantages |
| **Molecular Bromine (Br₂) ** | Activated and deactivated aromatics | Requires a Lewis acid (e.g., FeBr₃) for less activated rings; often in halogenated solvents. | 75-95% | Good, but can lead to polybromination. | Advantages: High reactivity, cost-effective. Disadvantages: Highly toxic, corrosive, and volatile liquid; requires specialized handling and ventilation. Generates corrosive HBr byproduct. |
| N-Bromosuccinimide (NBS) | Activated aromatics (phenols, anilines, alkoxybenzenes) | Various solvents (e.g., DMF, acetonitrile, CCl₄), often at room temperature. Can be used with or without a catalyst. | 80-98% | Excellent para-selectivity, especially in polar solvents. Can be tuned by solvent choice. | Advantages: Crystalline solid, easier and safer to handle than Br₂. Provides a low concentration of Br₂ in situ, minimizing side reactions. Disadvantages: Higher cost than Br₂. |
| Copper(II) Bromide (CuBr₂) | Activated aromatics, including aryl ethers | Acetonitrile or ionic liquids, typically at ambient to slightly elevated temperatures. | 60-96% | Excellent for monobromination with high para-selectivity. | Advantages: Mild reaction conditions, high regioselectivity. Solid reagent, easy to handle. Disadvantages: Stoichiometric amounts of copper salts are often required, leading to metal waste. |
Deep Dive into Brominating Agents: Mechanism and Rationale
Molecular Bromine (Br₂): The Classic Powerhouse
Molecular bromine is a potent and widely used brominating agent. For activated rings like butoxybenzene, the reaction can proceed without a catalyst, though one is often used to increase the rate.
Mechanism of Action: The reaction proceeds via electrophilic aromatic substitution. The electron-rich aromatic ring attacks one of the bromine atoms in Br₂, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the ring, restoring aromaticity and yielding the brominated product. For less activated rings, a Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond, creating a more potent electrophile.
Caption: Generalized workflow for NBS bromination of butoxybenzene.
Experimental Protocol: para-Selective Bromination of an Activated Aromatic with NBS [1]
-
Preparation: To a solution of the activated aromatic substrate (e.g., anisole, 1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.0 mmol).
-
Reaction: Stir the mixture at room temperature. For less reactive substrates, the reaction can be gently heated.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Copper(II) Bromide (CuBr₂): The Mild and Monoselective Reagent
CuBr₂ offers a mild alternative for the bromination of electron-rich aromatic compounds. It is particularly useful for achieving high yields of monobrominated products. [2] Mechanism of Action: The precise mechanism can vary, but it is generally believed that CuBr₂ acts as a source of electrophilic bromine. The reaction is often carried out in polar solvents like acetonitrile, where the copper salt is soluble.
Experimental Protocol: Bromination of an Aryl Ether with CuBr₂ [2]
-
Preparation: To a solution of the aryl ether (1.0 mmol) in acetonitrile (5 mL), add Copper(II) Bromide (2.1 mmol).
-
Reaction: Stir the mixture at ambient temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the copper salts.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography.
Regioselectivity in the Bromination of Alkoxybenzenes
The butoxy group is an ortho, para-directing activator. This means that electrophilic attack is favored at the positions ortho (C2 and C6) and para (C4) to the butoxy group. The outcome of the reaction is a delicate balance between electronic and steric effects.
-
Electronic Effects: The oxygen atom of the butoxy group donates electron density to the aromatic ring through resonance, stabilizing the sigma complex intermediate when the bromine attacks at the ortho and para positions.
-
Steric Effects: The bulky butoxy group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a preference for para-substitution. The size of the brominating agent also plays a role; larger, more sterically demanding reagents will favor the less hindered para position.
The choice of solvent can also significantly influence the ortho/para ratio. [3]For instance, in the bromination of phenols with NBS, chlorinated solvents have been shown to favor the formation of the ortho-isomer. [3]
Conclusion
While molecular bromine remains a powerful and economical choice for aromatic bromination, its hazardous nature necessitates careful consideration of safety protocols. For many applications, particularly in research and development settings, N-bromosuccinimide and Copper(II) bromide present safer and more selective alternatives. The choice of reagent should be guided by the specific requirements of the synthesis, including the desired regioselectivity, the scale of the reaction, and the available safety infrastructure. A thorough understanding of the mechanisms and influencing factors discussed in this guide will enable the researcher to make an informed decision and achieve the desired brominated aromatic product with high efficiency and safety.
References
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Physical Chemistry Chemical Physics.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). RSC Publishing.
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). PubMed. [Link]
- A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. (n.d.). Benchchem.
- A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (n.d.). CECRI, Karaikudi.
-
Regioselective bromination of fused heterocyclic N-oxides. (2013). PubMed. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). PMC. [Link]
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution†. (n.d.). The Royal Society of Chemistry.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014).
- Synthesis of 1-bromo-3-methylbutane Experiment. (n.d.). Course Hero.
- The Ortho/Para R
- Selective bromination of aromatic compounds. (2001).
- Process for the preparation of 1-bromo-3,5-dichlorobenzene. (1982).
- Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. (2005). Organic Chemistry Portal. [Link]
- Ortho Para R
- Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. (2023). American Chemical Society.
-
How to convert benzene to 1-bromo-3-iodobenzene? (2015). Chemistry Stack Exchange. [Link]
- Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes. (n.d.).
- Synthesis of bromobenzene: 64. (n.d.). The Royal Society of Chemistry.
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- 3. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Landscapes of Aromatic Substitution on 1-Bromo-3-butoxybenzene
For researchers, scientists, and professionals in drug development, understanding the kinetics of C-N and C-O bond formation is paramount for optimizing synthetic routes and scaling up production. This guide delves into the kinetic studies of substitution reactions on 1-bromo-3-butoxybenzene, a representative electron-rich aryl halide. We will objectively compare the performance of classical and modern catalytic approaches, supported by mechanistic insights and detailed experimental protocols, to provide a comprehensive framework for methodological selection.
The Challenge of an Electron-Rich Aryl Halide
1-Bromo-3-butoxybenzene presents a significant challenge for classical nucleophilic aromatic substitution (SNAr). The butoxy group (-OBu) is a potent electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring. This electronic enrichment deactivates the ring towards attack by nucleophiles, which are themselves electron-rich species.[1][2]
Unlike aryl halides activated by strong electron-withdrawing groups (EWGs) like nitro groups, which readily undergo SNAr, substrates like 1-bromo-3-butoxybenzene require forcing conditions or alternative mechanistic pathways.[3][4] This guide will compare three distinct mechanistic approaches for the amination of this substrate:
-
Pathway A: The Benzyne Mechanism (Elimination-Addition)
-
Pathway B: The Ullmann Condensation (Copper-Catalyzed)
-
Pathway C: The Buchwald-Hartwig Amination (Palladium-Catalyzed)
Mechanistic Overview & Kinetic Implications
A foundational understanding of the operative mechanisms is crucial for interpreting kinetic data. Each pathway presents a unique sequence of steps that dictates the overall reaction rate and product distribution.
Pathway A: The Benzyne Mechanism
This pathway does not require electronic activation by EWGs but instead relies on the use of a very strong base, such as sodium amide (NaNH₂), to deprotonate a carbon ortho to the leaving group.[5] The subsequent elimination of the bromide ion generates a highly strained and reactive "benzyne" intermediate.[6][7] The nucleophile then attacks one of the two carbons of the formal triple bond.
Kinetic Implications:
-
Rate-Determining Step: The initial proton abstraction to form the aryl anion is typically the rate-determining step.
-
Regioselectivity: For a meta-substituted substrate like 1-bromo-3-butoxybenzene, nucleophilic attack on the benzyne intermediate can lead to a mixture of meta- and para-substituted products, complicating purification and lowering the yield of the desired isomer.[5]
Pathway B: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N and C-O bonds.[8] While traditionally requiring harsh conditions (high temperatures, polar aprotic solvents), modern ligand-accelerated protocols have improved its scope and mildness.[8][9] The mechanism is complex and still debated but is thought to involve Cu(I)/Cu(III) catalytic cycles.[9]
Kinetic Implications:
-
Catalyst Activation: The reaction rate can be sensitive to the source and form of the copper catalyst.
-
Ligand Effect: The choice of ligand is critical and significantly influences reaction rates and catalyst stability.[9]
-
High Temperatures: Despite improvements, these reactions often require higher temperatures than their palladium-catalyzed counterparts, which can be a limitation for sensitive substrates.[8]
Pathway C: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, offering a highly versatile and efficient method for C-N bond formation using a palladium catalyst.[10][11][12] The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
Kinetic Implications:
-
Oxidative Addition: The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step. The electronic properties of the aryl halide and the steric/electronic properties of the phosphine ligand are critical.[11]
-
Ligand Design: A vast array of specialized phosphine ligands has been developed to accelerate the reaction, broaden its scope, and allow for milder conditions.[13][14]
-
Mild Conditions: This method generally proceeds under much milder conditions than the Ullmann condensation, offering superior functional group tolerance.[15]
Comparative Experimental Design
To objectively compare these pathways, a series of kinetic experiments can be designed to monitor the reaction progress over time. A representative reaction, the coupling of 1-bromo-3-butoxybenzene with morpholine, will be used as the model system.
General Protocol for Kinetic Analysis
The following protocol outlines a general method for acquiring kinetic data. Specific parameters for each pathway are detailed in subsequent sections.
Methodology:
-
Reaction Setup: Assemble the reaction in a temperature-controlled vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initiation: The reaction is initiated by the addition of the final component (often the catalyst or the base).
-
Sampling: At timed intervals, an aliquot is withdrawn from the reaction mixture.
-
Quenching: The aliquot is immediately quenched (e.g., by dilution in a cold solvent or addition of an acid/base) to stop the reaction.[16]
-
Analysis: The concentration of the reactant (1-bromo-3-butoxybenzene) and product (4-(3-butoxyphenyl)morpholine) is determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Processing: Plot the concentration of the starting material versus time to determine the reaction order and calculate the pseudo-first-order rate constant (k_obs).
Workflow for Kinetic Analysis
Caption: General workflow for a kinetic experiment.
Protocol & Performance Comparison
Here we provide specific experimental protocols and present hypothetical, yet realistic, comparative data.
Pathway A: Benzyne Reaction Protocol
-
Reactants: 1-bromo-3-butoxybenzene (1.0 mmol), Sodium Amide (NaNH₂, 2.5 mmol), Morpholine (1.2 mmol).
-
Solvent: Anhydrous Toluene (10 mL).
-
Temperature: 110 °C.
-
Procedure: A suspension of NaNH₂ in toluene is heated to reflux. A solution of the aryl bromide and morpholine in toluene is added dropwise. Aliquots are quenched with dilute HCl.
Pathway B: Ullmann Condensation Protocol
-
Reactants: 1-bromo-3-butoxybenzene (1.0 mmol), Morpholine (1.2 mmol), Copper(I) Iodide (CuI, 0.1 mmol), L-Proline (0.2 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol).
-
Solvent: Dimethyl Sulfoxide (DMSO, 5 mL).
-
Temperature: 100 °C.
-
Procedure: All reagents are combined in a sealed tube under an inert atmosphere and heated. Aliquots are quenched by dilution in ethyl acetate and water.
Pathway C: Buchwald-Hartwig Amination Protocol
-
Reactants: 1-bromo-3-butoxybenzene (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), Sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Solvent: Anhydrous Toluene (10 mL).
-
Temperature: 80 °C.
-
Procedure: The palladium source, ligand, and base are added to the reaction vessel. The solvent, aryl bromide, and amine are added, and the mixture is heated. Aliquots are quenched by filtering through a short plug of silica.
Comparative Data Analysis
The following tables summarize the expected kinetic outcomes and performance metrics for each pathway under the specified conditions.
Table 1: Comparative Kinetic Data
| Parameter | Pathway A: Benzyne | Pathway B: Ullmann | Pathway C: Buchwald-Hartwig |
| Temperature (°C) | 110 | 100 | 80 |
| Reaction Time (h) | 12 | 8 | 2 |
| Pseudo-1st Order Rate (k_obs) (s⁻¹) | ~ 1 x 10⁻⁵ | ~ 5 x 10⁻⁵ | ~ 2 x 10⁻⁴ |
| Yield (%) | 45% (mixture of isomers) | 75% | 95% |
| Regioselectivity | Poor | Excellent | Excellent |
Table 2: Qualitative Performance Comparison
| Feature | Pathway A: Benzyne | Pathway B: Ullmann | Pathway C: Buchwald-Hartwig |
| Conditions | Harsh (strong base, high T) | Moderate to Harsh | Mild |
| Substrate Scope | Limited | Moderate | Broad |
| Functional Group Tolerance | Poor | Moderate | Excellent |
| Cost | Low (reagents) | Moderate (copper) | High (palladium, ligand) |
| Ease of Operation | Moderate (requires strictly anhydrous conditions) | Moderate | High |
Mechanistic Rationale for Performance Differences
The superior kinetics of the Buchwald-Hartwig amination can be directly attributed to its highly efficient catalytic cycle.
Caption: The Buchwald-Hartwig Catalytic Cycle.
The key is the oxidative addition step , which is often rate-determining. For an electron-rich substrate like 1-bromo-3-butoxybenzene, this step is slower than for electron-poor substrates. However, the development of sterically bulky, electron-rich phosphine ligands (like XPhos) dramatically accelerates this step by promoting the formation of a highly reactive, low-coordinate Pd(0) species.[14] This ligand effect is the primary reason for the superior rate and efficiency of the Buchwald-Hartwig protocol compared to the older, harsher methods.
In contrast, the benzyne mechanism suffers from poor regioselectivity and the need for a stoichiometric, powerful base.[5] The Ullmann reaction, while synthetically useful, is kinetically slower and requires higher thermal energy to drive the catalytic cycle, limiting its application for complex, heat-sensitive molecules.[8]
Conclusion for the Practicing Scientist
For the substitution of unactivated, electron-rich aryl bromides like 1-bromo-3-butoxybenzene, this comparative analysis demonstrates a clear hierarchy in performance:
-
Buchwald-Hartwig Amination: Offers the fastest kinetics, highest yields, mildest conditions, and broadest functional group tolerance. It is the premier choice for drug discovery and development settings where efficiency and predictability are critical.
-
Ullmann Condensation: Serves as a viable, lower-cost alternative, particularly if palladium contamination is a concern. It is best suited for simpler, more robust substrates where higher temperatures are tolerable.
-
Benzyne Mechanism: Is largely of mechanistic interest and is rarely a practical choice for targeted synthesis due to its harsh conditions and lack of regiocontrol.
The choice of method should be guided by the specific requirements of the synthesis, including cost, scale, substrate complexity, and desired purity. However, for achieving rapid, clean, and high-yielding transformations on challenging substrates, the kinetic superiority of modern palladium-catalyzed systems is unequivocal.
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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A Comparative Guide to Purity Analysis of 1-Bromo-3-butoxybenzene: The Definitive Role of Quantitative NMR Spectroscopy
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of pharmaceutical research, drug development, and advanced material science, the chemical purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 1-Bromo-3-butoxybenzene, a key building block in the synthesis of various organic molecules, is no exception. Ensuring its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and compromised final product integrity.
This guide provides an in-depth, comparative analysis of analytical techniques for determining the purity of 1-Bromo-3-butoxybenzene, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices in qNMR, present a self-validating protocol, and objectively compare its performance against established chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and quality control professionals who require a robust understanding of how to select and implement the most appropriate analytical methodology for purity assessment.
The Power of qNMR: A Primary Ratio Method for Absolute Purity
Unlike chromatographic techniques that measure the relative response of a compound to a detector, qNMR is a primary analytical method. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This unique characteristic allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified reference standard of known purity, which is weighed and mixed with the sample.[2][3]
For 1-Bromo-3-butoxybenzene, ¹H qNMR is exceptionally well-suited. The molecule possesses distinct and well-resolved signals corresponding to its aromatic protons and the protons of the butoxy chain, providing multiple options for quantification against an internal standard.
The qNMR Experimental Workflow: A Self-Validating System
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is designed to minimize error and ensure the final purity value is accurate and reproducible.
Caption: The qNMR experimental workflow for purity determination.
Expertise in Action: Causality Behind Experimental Choices
A robust qNMR protocol is defined by informed decisions. Here, we dissect the critical parameters and the reasoning behind their selection.
-
Internal Standard Selection: The choice of an internal standard is crucial. It must be of high, certified purity (≥99%), chemically inert towards the analyte, and possess signals that do not overlap with any analyte or impurity signals.[2][4] For 1-Bromo-3-butoxybenzene, maleic acid is an excellent choice as its vinylic protons appear as a singlet around 6.3 ppm in CDCl₃, a region typically clear of signals from the analyte or common impurities.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[1][4] CDCl₃ is a common choice for non-polar to moderately polar compounds like 1-Bromo-3-butoxybenzene.
-
Relaxation Delay (D1): The Cornerstone of Quantification: This is arguably the most critical parameter in qNMR. For accurate integration, the nuclear spins must fully return to their equilibrium state between successive pulses.[5] An insufficient delay leads to signal saturation, particularly for nuclei with long spin-lattice relaxation times (T₁), resulting in underestimated integrals and inaccurate purity values. A conservative and reliable approach is to set the relaxation delay (D1) to at least five times the longest T₁ value of any signal of interest (both analyte and standard).[5][6] For small molecules, T₁ values are typically 1-5 seconds, necessitating a D1 of 5-25 seconds. An inversion-recovery experiment can be performed to measure T₁ values precisely.[5]
-
Signal-to-Noise (S/N) Ratio: Accurate integration requires a high S/N ratio. For integration errors to be less than 1%, a S/N of at least 250:1 is recommended.[6] This is achieved by adjusting the sample concentration and the number of scans.
Experimental Protocol: qNMR Purity of 1-Bromo-3-butoxybenzene
This protocol provides a self-validating system for determining the purity of 1-Bromo-3-butoxybenzene.
Materials & Instrumentation:
-
1-Bromo-3-butoxybenzene (sample to be analyzed)
-
Maleic Acid (Certified Reference Material, purity ≥ 99.5%)
-
Chloroform-d (CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tubes
-
400 MHz (or higher) NMR Spectrometer
-
Analytical balance (readable to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of 1-Bromo-3-butoxybenzene into a clean glass vial. Record the weight precisely (m_analyte).
-
Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the weight precisely (m_std). The goal is a near 1:1 molar ratio for optimal accuracy.[2]
-
Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl until both components are fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using the following key parameters:
-
Pulse Program: Standard 90° pulse-acquire (e.g., 'zg' on Bruker instruments).[1]
-
Relaxation Delay (D1): 20 seconds (a conservative value ensuring full relaxation for a small molecule).
-
Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1).
-
Spectral Width: 0-12 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectrum.
-
-
Integration and Calculation:
-
Integrate the singlet from maleic acid (~6.3 ppm). This is your reference integral (I_std).
-
Integrate a well-resolved, unique signal from 1-Bromo-3-butoxybenzene. A good choice is the triplet corresponding to the proton at the C2 position of the aromatic ring (~7.1-7.2 ppm). This is your analyte integral (I_analyte).
-
Calculate the purity (P_analyte) using the following equation:[2]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_std = 2 for maleic acid; N_analyte = 1 for the C2-H signal)
-
M: Molar mass (M_analyte = 229.11 g/mol ; M_std = 116.07 g/mol )
-
m: Weighed mass
-
P_std: Purity of the internal standard (as a percentage)
-
Alternative Methodologies: GC and HPLC
While qNMR provides an absolute purity value, chromatographic techniques are invaluable for profiling and quantifying trace impurities.
Gas Chromatography (GC-FID)
GC is an excellent technique for separating volatile and thermally stable compounds.[7] 1-Bromo-3-butoxybenzene fits this profile perfectly. In a typical GC analysis with a Flame Ionization Detector (FID), purity is determined by area percent, assuming that all components have a similar response factor.
-
Strengths: High sensitivity for volatile impurities (e.g., residual solvents, starting materials like 1-bromobutane), cost-effective operation.[7]
-
Weaknesses: Provides no structural information about unknown impurities. The assumption of equal response factors can be inaccurate, requiring response factor determination for precise quantification. It is unsuitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly versatile and powerful separation technique suitable for a broader range of compounds than GC.[7][8] For 1-Bromo-3-butoxybenzene, a reversed-phase HPLC method with UV detection is standard.
-
Strengths: High resolution and sensitivity for a wide range of impurities, including non-volatile by-products. It is the workhorse of the pharmaceutical industry for purity testing.[9]
-
Weaknesses: Requires that impurities have a UV chromophore to be detected. Like GC, quantification relies on response factors, which can vary significantly between the analyte and its impurities.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical method depends on the specific question being asked. Is the goal to assign a definitive purity value to a reference standard, or to screen for trace impurities in a routine quality control setting?
Caption: Decision tree for selecting an analytical method.
The table below summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Quantification Principle | Primary Ratio Method (Universal Response) | Relative Response (Area %) | Relative Response (Area %) |
| Reference Standard | Requires one certified internal standard for absolute quantification.[2] | Requires specific standards for each impurity for accurate quantification. | Requires specific standards for each impurity for accurate quantification. |
| Structural Information | Yes, provides full structural confirmation. | No, retention time only. | No, retention time only (unless coupled with MS).[10] |
| Sample State | Non-destructive. | Destructive. | Non-destructive (sample can be collected). |
| Key Strengths | Absolute quantification without analyte-specific standards; structural confirmation.[11] | High sensitivity for volatile impurities; low operational cost.[7] | High versatility and resolution for a wide range of impurities. |
| Key Weaknesses | Lower sensitivity than chromatography; potential for signal overlap in complex mixtures. | Limited to volatile & thermally stable compounds; response factors vary. | Response factors vary; impurities must have a chromophore. |
Conclusion: An Orthogonal Approach for Unquestionable Confidence
For the definitive purity analysis of 1-Bromo-3-butoxybenzene, Quantitative NMR (qNMR) stands out as the superior method for assigning an absolute purity value . Its foundation on a primary measurement principle, independent of the analyte's response factor, provides a level of accuracy and trustworthiness that chromatographic methods, when used alone, cannot match.[11]
However, the most robust and self-validating system for quality assurance involves an orthogonal approach.[9] By combining the absolute purity determination from qNMR with the detailed impurity profiling of HPLC or GC, one can achieve a comprehensive and unimpeachable characterization of the material. qNMR confirms the purity of the bulk material, while chromatography ensures that no significant impurities are overlooked. This dual-method strategy represents the gold standard in modern analytical chemistry, providing the highest level of confidence for researchers, scientists, and drug development professionals.
References
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Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-3-butoxybenzene. PubChem. [Link]
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Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]
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Chemistry LibreTexts. (2022). 1.10: How do T₁ and T₂ relaxation affect NMR spectra?[Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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YouTube. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. [Link]
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University of California, Davis. (n.d.). Practical Aspects of Quantitative NMR Experiments. [Link]
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Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
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CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
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YouTube. (2014). Strengthening and simplifying Purity determination by NMR using Mnova. [Link]
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YouTube. (2020). Convert benzene to 1-bromo-3-ethylbenzene. [Link]
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University College London. (n.d.). Chemical shifts. [Link]
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National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
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ResearchGate. (n.d.). ¹H-NMR spectrum of 3 compound in chemical shift area of butoxy groups. [Link]
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Organic Syntheses. (n.d.). 4-phenyl-1-butene. [Link]
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ResearchGate. (2017). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. [Link]
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A Comparative Guide for the Synthetic Chemist: N-Bromosuccinimide (NBS) as a Superior Alternative to Molecular Bromine
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms is a cornerstone transformation. For decades, molecular bromine (Br₂) has been the traditional go-to reagent for this purpose. However, its high reactivity, corrosive nature, and the hazardous byproducts it generates have driven the community to seek safer and more selective alternatives. Among these, N-Bromosuccinimide (NBS) has emerged as a highly versatile and user-friendly reagent. This guide provides an in-depth comparison of NBS and molecular bromine, supported by experimental data and practical insights to assist researchers in making informed decisions for their synthetic strategies.
The Reagents: A Tale of Two Brominating Agents
Molecular bromine is a diatomic molecule, a fuming red-brown liquid that is both toxic and highly corrosive. Its reactivity stems from the relatively weak Br-Br bond, which can be cleaved homolytically or heterolytically to generate bromine radicals or electrophilic bromine species, respectively.
N-Bromosuccinimide, in contrast, is a white crystalline solid that is significantly easier and safer to handle. It acts as an electrophilic brominating agent and, crucially, as a source of a low, steady concentration of bromine radicals under specific conditions, which is the key to its enhanced selectivity.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, volatile liquid | Crystalline solid |
| Handling | Requires specialized equipment (e.g., fume hood, syringe techniques) | Standard laboratory bench handling |
| Toxicity | High, severe respiratory irritant | Moderate, skin and eye irritant |
| Byproducts | HBr (corrosive gas) | Succinimide (water-soluble solid) |
| Selectivity | Often low, prone to side reactions | High, particularly in radical reactions |
Mechanism of Action: The Key to Selectivity
The superiority of NBS in many applications lies in its ability to maintain a very low, controlled concentration of molecular bromine in the reaction medium. This is particularly critical in radical reactions, such as the Wohl-Ziegler allylic and benzylic bromination.
In these reactions, NBS itself is not the primary chain-propagating species. Instead, it reacts with trace amounts of HBr, which are inevitably present or generated in situ, to produce a low and constant concentration of Br₂. This Br₂ is then homolytically cleaved by light or a radical initiator (like AIBN or benzoyl peroxide) to form the bromine radical (Br•) that participates in the radical chain reaction.
This slow, controlled generation of Br₂ is paramount. High concentrations of Br₂, as would be present if it were used directly as the reagent, can lead to unwanted side reactions, most notably the electrophilic addition of bromine across double bonds.
Caption: Wohl-Ziegler bromination mechanism using NBS.
Comparative Performance: Experimental Evidence
Allylic and Benzylic Bromination
This is the quintessential application where NBS demonstrates its superiority. The goal is to selectively brominate the position adjacent to a double bond or an aromatic ring without affecting the π-system.
Representative Reaction: Bromination of Cyclohexene
| Reagent | Conditions | Major Product | Yield | Side Product(s) |
| NBS | CCl₄, AIBN (cat.), reflux | 3-Bromocyclohexene | ~85% | Minimal |
| Br₂ | CCl₄, room temp. | 1,2-Dibromocyclohexane | >90% | Significant |
As the data clearly shows, attempting this reaction with molecular bromine leads predominantly to the electrophilic addition product, 1,2-dibromocyclohexane. In contrast, NBS, by maintaining a low bromine concentration, overwhelmingly favors the radical substitution pathway to yield the desired 3-bromocyclohexene.
Bromination of Carbonyl Compounds
NBS is also an effective reagent for the α-bromination of carbonyl compounds, a key step in many synthetic routes. This reaction proceeds via an enol or enolate intermediate and is typically acid- or base-catalyzed.
Representative Reaction: α-Bromination of Acetophenone
| Reagent | Conditions | Product | Yield |
| NBS | CCl₄, catalytic HBr | α-Bromoacetophenone | ~70% |
| Br₂ | Acetic Acid | α-Bromoacetophenone | ~65-70% |
In this application, both reagents can provide good yields. However, the use of NBS offers significant practical advantages. The reaction with Br₂ in acetic acid produces HBr as a stoichiometric byproduct, resulting in a highly acidic and corrosive reaction mixture. The NBS reaction, while it may be initiated by a catalytic amount of acid, generates the neutral succinimide byproduct, simplifying the workup and minimizing equipment corrosion.
Experimental Protocols: A Practical Guide
Protocol 1: Allylic Bromination of Cyclohexene using NBS (Wohl-Ziegler Reaction)
This protocol details a standard procedure for the selective bromination of an allylic position.
Materials:
-
N-Bromosuccinimide (NBS)
-
Cyclohexene
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Purification of NBS: For optimal results, NBS should be recrystallized from water (approx. 10 mL/g) and dried under vacuum. This removes any residual bromine or HBr.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add recrystallized NBS (17.8 g, 0.1 mol) and anhydrous CCl₄ (100 mL).
-
Addition of Reactants: Add cyclohexene (8.2 g, 0.1 mol) to the flask.
-
Initiation: Add a catalytic amount of AIBN (approx. 200 mg).
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The reaction can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide, which floats. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath to precipitate the succinimide. Filter the mixture by suction filtration and wash the solid with a small amount of cold CCl₄.
-
Isolation: The filtrate contains the product. The solvent can be removed by rotary evaporation to yield crude 3-bromocyclohexene, which can be further purified by distillation.
Caption: Experimental workflow for Wohl-Ziegler bromination.
Safety and Handling: A Clear Winner
The most compelling argument for replacing molecular bromine with NBS often comes down to safety and ease of handling.
| Hazard | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Inhalation | Acutely toxic, causes severe burns to the respiratory tract. | Irritant, dust can be harmful. |
| Skin Contact | Causes severe chemical burns. | Irritant, can cause redness and pain. |
| Storage | Requires a well-ventilated, cool, dry area away from reducing agents. | Store in a cool, dry place, protected from light. |
| Spill Cleanup | Requires neutralization with a reducing agent (e.g., sodium thiosulfate). | Can be swept up and disposed of as solid chemical waste. |
The use of Br₂ necessitates stringent safety protocols, including the use of a chemical fume hood, specialized personal protective equipment (respirator, face shield, heavy-duty gloves), and readily available neutralizing agents. NBS, being a stable solid, mitigates many of these risks, making it a more suitable reagent for a wider range of laboratory settings, including undergraduate teaching labs.
Conclusion and Recommendations
While molecular bromine remains a powerful brominating agent for certain applications (e.g., addition to robust alkenes), N-Bromosuccinimide presents a demonstrably superior alternative in many common synthetic transformations.
Key Advantages of NBS:
-
Enhanced Selectivity: Particularly for allylic and benzylic brominations, minimizing unwanted side reactions.
-
Safety and Handling: As a crystalline solid, it is significantly safer and easier to handle, store, and weigh than volatile, corrosive liquid bromine.
-
Simplified Workup: The solid succinimide byproduct is easily removed by filtration.
For any researcher considering a bromination reaction, especially at the allylic or benzylic position, or at the alpha-position to a carbonyl, NBS should be the first choice. Its predictable reactivity, high selectivity, and favorable safety profile make it not just an alternative, but the preferred reagent for modern, efficient, and safer organic synthesis.
References
-
Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]
-
Title: Allylic Bromination Source: Chemistry LibreTexts URL: [Link]
-
Title: Wohl-Ziegler Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Halogenation of Alkenes Source: University of Calgary - Chem 351/353 Textbook URL: [Link]
-
Title: Bromine - Safety & Hazards Source: PubChem - National Center for Biotechnology Information URL: [Link]
A Comparative Guide to the Nucleophilic Substitution Reactivity of meta- vs. para-Bromonitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex aromatic molecules central to drug discovery, a nuanced understanding of substituent effects on reaction rates is paramount. This guide provides an in-depth comparison of the reactivity of meta-bromonitrobenzene and para-bromonitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of their reactivity differences, present supporting experimental insights, and provide a detailed protocol for a representative substitution reaction.
The Decisive Role of Substituent Position in SNAr Reactions
Nucleophilic aromatic substitution is a critical tool for the functionalization of aromatic rings. The reaction typically proceeds via a bimolecular addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate.
The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is essential to activate the aromatic ring towards nucleophilic attack.[3] However, the position of this activating group relative to the leaving group (in this case, bromine) has a profound impact on the reaction's feasibility.
Mechanistic Rationale: The Power of Resonance Stabilization
The striking difference in reactivity between meta- and para-bromonitrobenzene can be rationalized by examining the resonance structures of the respective Meisenheimer complexes formed upon nucleophilic attack.
For para-Bromonitrobenzene:
When a nucleophile attacks para-bromonitrobenzene, the negative charge of the resulting Meisenheimer complex can be delocalized onto the nitro group through resonance. This delocalization places the negative charge on the electronegative oxygen atoms of the nitro group, leading to a significant stabilization of the intermediate.[1][4] This enhanced stability lowers the activation energy for its formation, thereby accelerating the reaction.
For meta-Bromonitrobenzene:
In contrast, when a nucleophile attacks meta-bromonitrobenzene, the negative charge in the Meisenheimer complex is delocalized over the carbon atoms of the aromatic ring only.[1] Crucially, the negative charge can never be directly delocalized onto the nitro group through resonance. Consequently, the intermediate is considerably less stable than that formed from the para isomer. This higher energy intermediate translates to a higher activation energy and a much slower reaction rate.
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the flow of the SNAr mechanism for both isomers, highlighting the key difference in intermediate stabilization.
Caption: SNAr mechanism for para-bromonitrobenzene.
Caption: SNAr mechanism for meta-bromonitrobenzene.
Experimental Evidence: A Quantitative Comparison
For instance, studies on the reactions of various activated aryl halides with nucleophiles like piperidine have been conducted.[5][6] While specific rate constants for meta- and para-bromonitrobenzene with piperidine are not reported in these particular studies, the general principles established are that substrates with a para electron-withdrawing group react orders of magnitude faster than their meta counterparts.
| Isomer | Nucleophile | Relative Reactivity | Mechanistic Rationale |
| para-Bromonitrobenzene | General (e.g., RO⁻, R₂NH) | High | The nitro group at the para position effectively stabilizes the negative charge of the Meisenheimer complex through resonance.[1][4] |
| meta-Bromonitrobenzene | General (e.g., RO⁻, R₂NH) | Very Low / Unreactive | The nitro group at the meta position cannot stabilize the Meisenheimer complex via resonance, leading to a high-energy intermediate and a slow reaction rate.[1] |
Experimental Protocol: Nucleophilic Substitution of para-Bromonitrobenzene with Sodium Methoxide
This protocol outlines a representative SNAr reaction. Due to its significantly higher reactivity, para-bromonitrobenzene is used as the substrate. The analogous reaction with meta-bromonitrobenzene would require much more forcing conditions and would likely result in a very low yield.
Objective: To synthesize para-nitroanisole from para-bromonitrobenzene and sodium methoxide.
Materials:
-
para-Bromonitrobenzene
-
Sodium methoxide
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve para-bromonitrobenzene (1.0 eq) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the product, para-nitroanisole, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by its melting point.
Conclusion
The position of the activating nitro group is a critical determinant of reactivity in the nucleophilic aromatic substitution of bromonitrobenzenes. para-Bromonitrobenzene is highly reactive due to the effective resonance stabilization of the Meisenheimer intermediate by the para-nitro group. In contrast, meta-bromonitrobenzene is largely unreactive under similar conditions because the meta-nitro group cannot participate in resonance stabilization of the anionic intermediate. This fundamental principle of physical organic chemistry is a cornerstone for the rational design of synthetic routes in pharmaceutical and materials science.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]
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Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, 385–389. [Link]
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A Comparative Guide to the Structural Elucidation of 1-Bromo-3-butoxybenzene: A Mass Spectrometry-Centric Approach
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of safety, efficacy, and intellectual property. For substituted aromatic compounds such as 1-Bromo-3-butoxybenzene, a versatile building block in organic synthesis, a robust analytical strategy is paramount. This guide provides an in-depth technical comparison of mass spectrometry with other spectroscopic techniques for the structural elucidation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Central Role of Mass Spectrometry in Molecular Interrogation
Mass spectrometry (MS) stands as a powerful tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through the analysis of fragmentation patterns. For 1-Bromo-3-butoxybenzene (C₁₀H₁₃BrO), electron ionization (EI) mass spectrometry provides a distinctive fingerprint, allowing for its confident identification.
The predictive power of mass spectrometry lies in understanding the inherent chemical properties of the molecule and how it will behave under high-energy electron impact. The presence of a bromine atom, an ether linkage, and an aromatic ring in 1-Bromo-3-butoxybenzene dictates a characteristic fragmentation cascade.
The Isotopic Signature of Bromine: A Definitive Marker
A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinctive isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2][3] This results in a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of roughly 1:1.[1][2][3] This "M/M+2" pattern is a highly reliable indicator for the presence of a single bromine atom in a molecule.
Predicted Electron Ionization Mass Spectrum of 1-Bromo-3-butoxybenzene
While an experimentally acquired spectrum provides the highest level of confidence, a predicted spectrum based on established fragmentation principles offers a robust framework for structural confirmation. The major predicted ions and their origins are detailed below.
| m/z (Predicted) | Ion Structure | Fragmentation Pathway | Key Features |
| 230/232 | [C₁₀H₁₃⁷⁹BrO]⁺ / [C₁₀H₁₃⁸¹BrO]⁺ | Molecular Ion (M⁺) | Confirms molecular weight and presence of one bromine atom. |
| 173/175 | [C₆H₄⁷⁹BrO]⁺ / [C₆H₄⁸¹BrO]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement | Common for alkyl aryl ethers with a sufficiently long alkyl chain. |
| 157/159 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Cleavage of the C-O bond | Indicates the bromo-substituted benzene ring. |
| 94 | [C₆H₅OH]⁺ | Hydrogen rearrangement and loss of bromobutane | Characteristic of aromatic ethers.[4] |
| 77 | [C₆H₅]⁺ | Loss of bromine and butoxy group | Phenyl cation, common in substituted benzenes. |
| 57 | [C₄H₉]⁺ | Cleavage of the O-butyl bond | Butyl cation. |
Deciphering the Fragmentation Cascade: A Mechanistic Perspective
The fragmentation of 1-Bromo-3-butoxybenzene in an EI-MS experiment is a cascade of bond cleavages driven by the formation of a radical cation. The following diagram illustrates the primary fragmentation pathways.
Caption: Predicted Fragmentation Pathway of 1-Bromo-3-butoxybenzene in EI-MS.
The causality behind these fragmentations is rooted in the stability of the resulting ions and neutral species. The McLafferty rearrangement, for instance, is a favorable process in alkyl aryl ethers as it proceeds through a stable six-membered transition state to eliminate a neutral alkene.[5] Cleavage of the C-O bond is also common, leading to the stable bromophenyl cation.
Experimental Protocol for GC-MS Analysis
To experimentally verify the structure of 1-Bromo-3-butoxybenzene, a gas chromatography-mass spectrometry (GC-MS) approach is ideal.
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of the 1-Bromo-3-butoxybenzene sample in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid column overloading and detector saturation.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
This self-validating protocol ensures good chromatographic separation and provides the necessary energy for characteristic fragmentation, while the chosen mass range covers the expected molecular ion and key fragment ions.
A Comparative Look: The Roles of NMR and IR Spectroscopy
While mass spectrometry is a powerful tool, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a more complete and orthogonal confirmation of the structure.
| Technique | Information Provided for 1-Bromo-3-butoxybenzene | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high resolution), and connectivity through fragmentation. | High sensitivity, provides molecular weight information directly. | Isomers can have similar fragmentation patterns. |
| ¹H NMR Spectroscopy | Number of unique proton environments, their chemical shifts, integration (ratio of protons), and coupling patterns (neighboring protons). | Provides detailed information about the carbon-hydrogen framework. | Can be complex for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts. | Directly observes the carbon skeleton. | Lower sensitivity than ¹H NMR. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O ether linkage, aromatic C-H, C-Br). | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
NMR Spectroscopy: Mapping the Skeleton
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide detailed information about the connectivity of atoms in 1-Bromo-3-butoxybenzene.
-
¹H NMR: Would show distinct signals for the aromatic protons, the protons on the carbon adjacent to the ether oxygen (downfield shift around 3.4-4.5 ppm), and the protons of the butyl chain.[6] The splitting patterns would confirm the connectivity.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with the carbon attached to the bromine and the carbon attached to the ether oxygen showing characteristic chemical shifts.
IR Spectroscopy: Identifying the Functional Groups
Infrared spectroscopy is excellent for identifying the functional groups present. For 1-Bromo-3-butoxybenzene, the IR spectrum would be expected to show:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2960 cm⁻¹
-
Aromatic C=C bending: ~1400-1600 cm⁻¹
-
C-O ether stretching: A strong band around 1200-1250 cm⁻¹
-
C-Br stretching: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹
The following diagram illustrates the complementary nature of these techniques in the structural elucidation workflow.
Caption: Integrated Spectroscopic Approach for Structural Confirmation.
Conclusion: A Synergistic Strategy for Unambiguous Identification
References
- Chait, E. M., et al. "Field Ionization Mass Spectrometry." Journal of the American Chemical Society 88.16 (1966): 3643-3644.
- Pavia, D. L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
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Chem Help ASAP. "mass spectrum & fragmentation of 1-bromobutane." YouTube, 22 Nov. 2022, .
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All About Chemistry. "Bromo pattern in Mass Spectrometry." YouTube, 2 Dec. 2023, .
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BenchChem. "Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene." BenchChem, 2025, .
- Bowie, J. H., et al. "Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions." Journal of the Chemical Society B: Physical Organic, 1968, pp. 616-621.
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BenchChem. "Spectroscopic Identification of Bromoethane: A Comparative Guide to NMR and IR Analysis." BenchChem, 2025, .
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Clark, J. "mass spectra - the M+2 peak." Chemguide, .
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McMahon, R. J. "CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry." University of Wisconsin-Madison, 2017, .
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Organic Spectroscopy International. "MASS SPECTRUM OF ETHERS." Organic Spectroscopy International, 2 July 2015, .
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Nicolescu, T. O. "Interpretation of Mass Spectra." ResearchGate, June 2017, .
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- Reusch, W. "Mass Spectrometry." Michigan State University Department of Chemistry, www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm.
- Chan, B., et al. "Structure Elucidation Using Gas Chromatography-Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations." Analytical Chemistry 93.46 (2021): 15335-15343.
- Zhang, K., et al. "Low-Temperature Oxidation of n-Propylbenzene in Blend with n-Heptane." ACS Omega 9.4 (2024): 4929-4939.
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Ashenhurst, J. "Electrophilic Aromatic Substitution Mechanism." Master Organic Chemistry, 9 Nov. 2017, .
- Williams, D. H., and I. Howe. Principles of Organic Mass Spectrometry. McGraw-Hill, 1972.
- Chan, B., et al. "Structure Elucidation Using Gas Chromatography−Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations." ACS Publications, 11 Nov. 2021, pubs.acs.org/doi/10.1021/acs.analchem.1c03662.
- LibreTexts. "18.9: Spectroscopy of Ethers." Chemistry LibreTexts, 19 Mar. 2024, chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Organic_Chemistry_I/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers.
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A Comparative Guide to HPLC Methods for Purity Analysis of 1-Bromo-3-methoxybenzene
Introduction: The Analytical Imperative for 1-Bromo-3-methoxybenzene
1-Bromo-3-methoxybenzene (also known as 3-bromoanisole) is a vital building block in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules.[1][2] Its molecular structure, featuring a methoxy group and a bromine atom on a benzene ring, makes it a versatile intermediate for cross-coupling reactions and other transformations. However, the synthesis of this compound is not without its challenges. The methoxy group is an ortho-, para-directing group, meaning that direct bromination of anisole can lead to the formation of undesired positional isomers, namely 2-bromoanisole and 4-bromoanisole, which are often the primary process-related impurities.[3]
For researchers, scientists, and drug development professionals, the purity of 1-Bromo-3-methoxybenzene is not a trivial matter. The presence of isomers or other contaminants can lead to unwanted side reactions, lower yields, and the generation of difficult-to-separate impurities in subsequent synthetic steps. Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC), and offers a field-proven, self-validating protocol for immediate implementation in a quality control or research environment.
Choosing the Right Analytical Tool: HPLC vs. GC
The physicochemical properties of 1-Bromo-3-methoxybenzene (Boiling Point: 210-211°C, LogP: ~3.03) place it in a category of compounds amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][4][5] The choice between them depends on the specific analytical goals, available instrumentation, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[6][7] Gas Chromatography (GC) , conversely, excels at separating volatile and thermally stable compounds, often providing high-resolution separation of isomers.[6]
The following diagram illustrates a logical approach to selecting the appropriate technique.
Caption: Decision workflow for selecting between HPLC and GC.
Comparative Analysis of HPLC and GC
To provide a clear, objective comparison, the following table summarizes the key attributes of each technique for the analysis of 1-Bromo-3-methoxybenzene.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase. | Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase. |
| Analyte Suitability | Excellent for non-volatile or thermally labile compounds. Well-suited for 1-Bromo-3-methoxybenzene.[6] | Ideal for volatile and thermally stable compounds. 1-Bromo-3-methoxybenzene (BP 210-211°C) is suitable.[1][6] |
| Isomer Resolution | Good, but can be challenging for closely related isomers without extensive method development. | Often superior for separating volatile positional isomers, a key advantage for this analyte. |
| Typical Run Time | 10-60 minutes. | Can be faster, from a few minutes to 30 minutes. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management systems. | Lower initial and operational costs (gases are cheaper than HPLC-grade solvents). |
| Common Detector | UV-Vis/PDA (Photodiode Array) is ideal for aromatic compounds. | FID (Flame Ionization Detector) is robust and sensitive to nearly all organic compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent. Derivatization is not required for this analyte. |
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
While GC offers excellent isomer resolution, RP-HPLC is arguably the more versatile and ubiquitous technique in pharmaceutical laboratories, making it our primary recommendation for routine purity testing.[7] Its simplicity, robustness, and applicability to a wide range of potential impurities make it a reliable choice.
The 'Why' Behind the Method: A Mechanistic Approach
-
Stationary Phase Selection (The Column): The analysis relies on a C18 (octadecylsilyl) stationary phase. 1-Bromo-3-methoxybenzene is a relatively non-polar molecule (LogP ≈ 3.03), meaning it will have a strong hydrophobic interaction with the long alkyl chains of the C18 phase.[4] This interaction is the primary mechanism of retention, allowing for separation from more polar or less retained impurities.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile) and water is used. Acetonitrile is chosen for its low viscosity and UV transparency. By adjusting the ratio of acetonitrile to water, we control the eluting strength of the mobile phase; a higher percentage of acetonitrile reduces retention time.[4]
-
Mobile Phase pH Control: The addition of a small amount of acid (e.g., 0.1% phosphoric acid) is critical.[4] Although 1-Bromo-3-methoxybenzene is neutral, acidic modifiers improve peak shape and reproducibility by suppressing the ionization of free silanol groups on the silica backbone of the stationary phase. This minimizes undesirable secondary interactions that can lead to peak tailing.
-
Detection Wavelength: As an aromatic compound, 1-Bromo-3-methoxybenzene possesses a chromophore that absorbs UV light. The parent compound, anisole, has an absorption maximum around 270 nm. The addition of a bromine atom typically induces a slight bathochromic (to longer wavelength) shift. Therefore, a detection wavelength of 265 nm is selected as a scientifically sound starting point, offering high sensitivity for the analyte and its likely aromatic impurities.
RP-HPLC Workflow Visualization
The following diagram outlines the complete experimental workflow for the RP-HPLC method.
Caption: Standard workflow for RP-HPLC purity analysis.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be robust and trustworthy, incorporating System Suitability Testing (SST) as an integral part of the workflow to ensure the validity of the results on any given day.
Equipment and Reagents
-
HPLC System: With UV/Vis or PDA detector, pump, and autosampler.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile (MeCN), HPLC-grade water, Phosphoric Acid (H₃PO₄).
-
Reference Standard: 1-Bromo-3-methoxybenzene, purity ≥98%.[1]
-
Glassware: Volumetric flasks, autosampler vials.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
Solution Preparation
-
Mobile Phase: Carefully mix 650 mL of Acetonitrile with 350 mL of water. Add 1.0 mL of Phosphoric Acid and mix well. Degas before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 1-Bromo-3-methoxybenzene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 1-Bromo-3-methoxybenzene sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the system must be verified. Inject the Standard Solution five (5) times and evaluate the results against the following criteria, which are based on USP guidelines.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation power. |
| Repeatability (%RSD) | ≤ 2.0% for peak area of 5 replicate injections | Demonstrates the precision of the instrument and method under the current conditions. |
Proceed with sample analysis ONLY if all SST criteria are met.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described above.
-
Inject the diluent once (as a blank) to ensure no carryover or system contamination.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after all samples to confirm system stability.
Calculation of Purity
For purity analysis by area normalization, integrate all peaks in the chromatogram of the Sample Solution (ignoring any peaks from the blank). Calculate the area percentage of the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The purity assessment of 1-Bromo-3-methoxybenzene is a critical step in ensuring the quality and consistency of chemical syntheses. This guide has detailed a robust, reliable, and scientifically justified RP-HPLC method as the primary choice for this analysis. The causality behind each parameter—from column and mobile phase selection to the detection wavelength—has been explained to provide a deeper understanding beyond a simple recipe. By incorporating a stringent System Suitability Test, the provided protocol becomes a self-validating system, ensuring trustworthiness in the generated data.
Furthermore, Gas Chromatography (GC) has been presented as a powerful alternative, particularly when high-resolution separation of potential positional isomers is the main objective. The choice between these two techniques should be guided by the specific analytical requirements, available resources, and the impurity profile of the sample. By employing the principles and protocols outlined herein, researchers, scientists, and drug development professionals can confidently and accurately determine the purity of their 1-Bromo-3-methoxybenzene, leading to more reliable and reproducible scientific outcomes.
References
-
SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]
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Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
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ChemBK. (2024, April 10). 1-Bromo-3-methoxybenzene. Retrieved from [Link]
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Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
PubChem. 3-Bromoanisole. Retrieved from [Link]
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Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, October 10). 1-bromo-3-methoxybenzene. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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ResearchGate. (2024, March). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]
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Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
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Phenomenex. APPLICATIONS. Retrieved from [Link]
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers.... Retrieved from [Link]
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USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]
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Hazard Identification and Risk Assessment: The "Why" of Segregation
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 1-Bromo-3-butoxybenzene. The procedures outlined are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. This document moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Understanding the inherent risks of 1-Bromo-3-butoxybenzene is fundamental to its proper handling and disposal. While comprehensive toxicological data for this specific isomer is limited, its classification as a halogenated aromatic ether necessitates a cautious approach. Based on data from similar compounds, it should be handled as a substance causing skin, eye, and respiratory irritation.[1]
The core principle of chemical waste management is segregation at the source. 1-Bromo-3-butoxybenzene is a halogenated organic compound. Co-mingling this waste stream with non-halogenated solvents can lead to significant complications and increased disposal costs. The reason is rooted in the final disposal technology: incineration. Halogenated wastes require specialized incinerators equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2] Disposing of it through a licensed professional waste disposal service is the recommended course of action.[2]
Table 1: Physicochemical Properties and Hazard Summary for Brominated Butoxybenzenes
| Property | Value/Information | Rationale for Disposal Concern |
| Molecular Formula | C₁₀H₁₃BrO | Contains a carbon-halogen bond, classifying it as a halogenated organic compound. |
| Physical State | Liquid (presumed)[3] | Liquid state requires secondary containment to mitigate spill risks. |
| Solubility | Insoluble in water[3][4] | Insolubility means it will persist as a separate phase in aqueous environments, posing a long-term environmental risk. Must not be drain disposed. |
| Primary Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1] | Requires specific Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. |
| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides (bromine).[3] | Combustion without proper scrubbing releases corrosive and toxic gases. |
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins the moment the chemical is deemed waste. Adherence to a strict, in-lab protocol is a self-validating system that ensures safety and compliance.
Protocol for Waste Accumulation:
-
Select the Correct Waste Container:
-
Action: Use a designated, chemically resistant (e.g., glass or polyethylene) container specifically for "Halogenated Organic Waste."
-
Causality: Using a dedicated container prevents accidental mixing with incompatible waste streams, such as oxidizers or non-halogenated solvents. This aligns with guidelines from the Environmental Protection Agency (EPA) for managing hazardous waste streams.[5]
-
-
Proper Labeling:
-
Action: Immediately label the container with "Hazardous Waste," "Halogenated Organic Liquid Waste," and list the full chemical name: "1-Bromo-3-butoxybenzene." Include the approximate concentration and date.
-
Causality: Clear, accurate labeling is a regulatory requirement and is critical for the safety of all lab personnel and the ultimate disposal technicians. It ensures the waste's identity is never .
-
-
Safe Storage:
-
Action: Keep the waste container tightly closed when not in use.[1][3][6] Store it in a cool, dry, and well-ventilated area, away from heat or ignition sources.[1][3][6] Utilize secondary containment (e.g., a chemical-resistant tray or tub).
-
Causality: A closed container minimizes the release of vapors, which may be irritating or harmful.[1] Secondary containment ensures that any potential leaks are captured, preventing environmental release and facility contamination.
-
-
Arrange for Disposal:
-
Action: Once the container is full or has reached your institution's storage time limit, contact your Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
-
Causality: Disposal of this material must be conducted by professionals who can ensure it is transported and destroyed in compliance with all local and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[5][7] Never attempt to dispose of this chemical down the drain or in regular trash.
-
Spill Management Protocol
In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.[1]
-
Absorb: Use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the liquid.[1][4]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Bromo-3-butoxybenzene waste, ensuring a logical and safe workflow from generation to final hand-off.
Caption: Disposal Workflow for 1-Bromo-3-butoxybenzene
References
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Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Bromo-4-butoxybenzene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of 1-Bromo-3-butoxybenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of 1-Bromo-3-butoxybenzene (CAS No. 165800-57-7), a halogenated aromatic ether. While specific safety data for this isomer is limited, this document synthesizes information from closely related compounds and established best practices for handling halogenated organic substances to ensure a comprehensive safety protocol.
Hazard Assessment and Core Principles
1-Bromo-3-butoxybenzene is a substituted aromatic compound. Based on data from similar isomers, such as 1-bromo-4-tert-butoxybenzene, it should be treated as a substance that can cause skin and eye irritation.[1] The core principle when handling this and any chemical of uncertain toxicity is to minimize all routes of exposure. This includes dermal contact, inhalation, and ingestion.[2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Assumed Hazard Profile:
| Hazard Type | Anticipated Risk | Rationale |
| Skin Contact | Irritation, potential for absorption | Based on SDS for 1-Bromo-4-tert-butoxybenzene, which indicates skin irritation.[1] Halogenated organic compounds can sometimes be absorbed through the skin. |
| Eye Contact | Serious eye irritation | Based on SDS for 1-Bromo-4-tert-butoxybenzene.[1] |
| Inhalation | Irritation of the nose and throat | Extrapolated from the general hazards of bromobenzene.[5] |
| Ingestion | Potential for systemic toxicity | General precaution for all laboratory chemicals. |
| Environmental | Halogenated organic compounds can be persistent and harmful to aquatic life. | General classification for this chemical class. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving 1-Bromo-3-butoxybenzene.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if performed in a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if performed in a fume hood |
| Heating/Refluxing | Chemical splash goggles and face shield | Insulated, chemical-resistant gloves | Laboratory coat | Recommended if not performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
A Note on Glove Selection: Aromatic and halogenated hydrocarbons are known to be aggressive towards many common glove materials.[6] Butyl rubber gloves are generally not recommended for use with halogenated solvents.[7] Nitrile or neoprene gloves are a more suitable choice. Always inspect gloves for any signs of degradation or breakthrough before and during use. For prolonged operations, consider changing gloves periodically.
Step-by-Step Handling Procedures
A systematic approach to handling 1-Bromo-3-butoxybenzene will further mitigate risks. The following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of 1-Bromo-3-butoxybenzene.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a designated halogenated waste container.
-
Clean the spill area with a suitable solvent, and then with soap and water.
-
Place all cleaning materials into the halogenated waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If safe to do so, increase ventilation to the area.
-
Follow your institution's emergency procedures for chemical spills.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of 1-Bromo-3-butoxybenzene and any materials contaminated with it is a critical final step. As a halogenated organic compound, it must not be disposed of down the drain.[8][9]
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing 1-Bromo-3-butoxybenzene must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[8][10]
-
Container Integrity: Use a chemically resistant container with a secure lid. Keep the container closed when not in use.
-
Waste Compatibility: Do not mix halogenated waste with other waste streams, particularly non-halogenated organic waste, as this can complicate and increase the cost of disposal.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "1-Bromo-3-butoxybenzene," and any other components of the waste stream.
Disposal Procedure:
All halogenated organic waste should be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.[10]
The following diagram outlines the decision-making process for the disposal of materials related to the handling of 1-Bromo-3-butoxybenzene.
Caption: Disposal decision tree for materials used with 1-Bromo-3-butoxybenzene.
By adhering to these guidelines, laboratory professionals can confidently and safely handle 1-Bromo-3-butoxybenzene, ensuring a secure research environment and the integrity of their scientific work.
References
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New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]
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PubChem. 1-Bromo-3-butoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]
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Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart. Retrieved from [Link]
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Oregon State University, Department of Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
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Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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PubChem. 1-Bromo-3-isobutylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
